molecular formula Fe2MnO4 B079867 Manganese DIIron Oxide CAS No. 12063-10-4

Manganese DIIron Oxide

Cat. No.: B079867
CAS No.: 12063-10-4
M. Wt: 230.63 g/mol
InChI Key: CUSDLVIPMHDAFT-UHFFFAOYSA-N
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Description

Manganese-doped iron oxide nanoparticles represent a significant area of investigation in materials science due to their tunable magnetic properties and enhanced functionality for advanced research applications. A primary research value of this compound lies in its application for the targeted removal of heavy metal contaminants, such as nickel ions, from aqueous solutions and complex matrices like food extracts; the incorporation of manganese has been shown to dramatically enhance the specific surface area and pore volume of the nanostructures, which is crucial for efficient decontamination processes . In the biomedical field, these nanoparticles are promising candidates for magnetic hyperthermia cancer treatment, as manganese doping can improve the specific absorption rate (SAR), leading to more efficient heat generation under an alternating magnetic field to selectively target cancer cells . Furthermore, their superparamagnetic characteristics make them excellent tracer agents for innovative imaging techniques like Magnetic Particle Imaging (MPI) and as contrast agents for Magnetic Resonance Imaging (MRI), with studies focusing on optimizing their core size and doping concentration to enhance imaging performance . The underlying mechanism for these versatile properties is rooted in the crystal structure, where the substitution of iron cations with manganese ions (Mn²⁺) in the spinel lattice alters the superexchange interactions and the global magnetic moment, directly influencing saturation magnetization and magnetic anisotropy . This ability to tailor the physicochemical attributes through synthesis parameters and doping levels makes manganese diiron oxide a highly versatile and powerful tool for scientific exploration across multiple disciplines.

Properties

IUPAC Name

iron(3+);manganese(2+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSDLVIPMHDAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152949
Record name Iron manganese oxide (Fe2MnO4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12063-10-4
Record name Iron manganese oxide (Fe2MnO4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron manganese oxide (Fe2MnO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Manganese Diiron Oxide Materials

Solid-State Synthesis Approaches for Manganese Diiron Oxide

Solid-state synthesis methods are traditional and widely used techniques for producing polycrystalline materials like this compound. These methods involve the reaction of solid precursors at elevated temperatures or through mechanical energy to induce chemical transformations.

High-Temperature Solid-State Reaction Methods

High-temperature solid-state reaction, often referred to as the ceramic method, is a conventional and cost-effective technique for synthesizing this compound. mdpi.comnih.gov This method involves intimately mixing precursor powders, typically oxides or carbonates of manganese and iron, in a specific stoichiometric ratio. The mixture is then subjected to high temperatures, often in the range of 800°C to 1200°C, for an extended period to facilitate the diffusion of ions and the formation of the desired spinel structure. nih.govnih.gov

The choice of precursors and reaction atmosphere plays a crucial role in the synthesis. For instance, the reaction between manganese oxide (MnO) and ferric oxide (Fe₂O₃) is spontaneous, with a negative Gibbs free energy (∆G R = -25 kJ/mol), particularly in inert or sealed atmospheres. nih.gov Conversely, using manganese dioxide (MnO₂) and Fe₂O₃ requires higher temperatures (around 1100°C or more) in the air to proceed. nih.gov The synthesis can also be performed using low-grade manganese ore as a source of manganese oxide, which is then reacted with ferric oxide at temperatures around 1200°C to form the MnFe₂O₄ spinel phase. nih.gov The solid-state reaction offers advantages such as simplicity, potential for large-scale production, and the use of relatively inexpensive oxide raw materials. mdpi.com

Table 1: Comparison of Precursors in High-Temperature Solid-State Synthesis of MnFe₂O₄

Precursor MixtureTypical Reaction TemperatureAtmosphereThermodynamic Spontaneity
MnO + Fe₂O₃~800 °CInert/SealedSpontaneous (∆G R = -25 kJ/mol) nih.gov
MnO₂ + Fe₂O₃≥1100 °CAirNon-spontaneous at low temp (∆G R = +108 kJ/mol) nih.gov
Low-grade Mn ore + Fe₂O₃~1200 °CNot specifiedFeasible nih.gov

Mechanochemical Synthesis Techniques

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. nih.govresearchgate.net This technique can produce nanocrystalline materials directly from solid precursors, avoiding the need for high calcination temperatures. researchgate.netinoe.ro

In the synthesis of this compound, various precursor mixtures have been investigated. For example, milling a mixture of manganese carbonate (MnCO₃) and hematite (B75146) (α-Fe₂O₃) can lead to the formation of the MnFe₂O₄ spinel phase after 10 hours of milling, with the reaction being complete after 20 hours. inoe.roresearchgate.net The resulting manganese ferrite (B1171679) has a nanocrystalline structure with a crystallite size of about 28 nm. inoe.roresearchgate.net Alternatively, starting with manganese dioxide (MnO₂) and hematite leads to a partial reaction after 20 hours of milling. inoe.ro The process involves the mechanical activation of the reactants, which reduces the energy barrier for the chemical reaction. nih.gov The advantages of this method include its simplicity, low cost, and the ability to produce large volumes of nanomaterials. nih.gov

Table 2: Mechanochemical Synthesis of MnFe₂O₄: Precursors and Outcomes

PrecursorsMilling Time for Phase FormationResulting Crystallite SizeReference
MnCO₃ + α-Fe₂O₃10-20 hours~28 nm inoe.roresearchgate.net
MnO₂ + α-Fe₂O₃Partial reaction after 20 hoursNot specified inoe.ro
MnO + α-Fe₂O₃Begins after 10 hours, max content at 35 hoursNot specified researchgate.net
Metallic Mn + Metallic Fe (in H₂O)24 hours18.4 nm researchgate.net

Solution-Based Synthesis Routes for this compound Nanostructures

Solution-based synthesis routes offer excellent control over the size, shape, and crystallinity of this compound nanoparticles. These methods involve the chemical reaction of precursors in a liquid medium, followed by the precipitation or formation of the solid product.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide range of nanomaterials, including this compound. uni-bayreuth.denih.gov These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. mdpi.comchemmethod.com By carefully controlling the reaction parameters, such as temperature, time, and precursor concentration, it is possible to tailor the morphology and size of the resulting nanoparticles. mdpi.comscilit.com

For instance, by adjusting the molar ratio of iron to manganese precursors, different phases of iron-manganese oxides can be selectively synthesized. mdpi.com Studies have shown that controlling the concentration of surfactants can also influence the morphology of the MnFe₂O₄ particles, leading to shapes like cubes, polyhedra, and octahedra. epa.gov The solvothermal method has been used to produce MnFe₂O₄ nanoparticles with average diameters of around 150 nm. epa.gov Furthermore, by varying the solvent system, such as the ratio of diethylene glycol to ethylene (B1197577) glycol, the average particle size of MnFe₂O₄ can be tuned from 266 nm down to 105 nm. mdpi.com The advantages of these methods include good control over nucleation, the ability to produce particles with a narrow size distribution, and high product yield. nih.gov

Microwave-assisted hydrothermal synthesis is a rapid and energy-efficient variation of the conventional hydrothermal method. acs.org The use of microwave irradiation allows for direct and uniform heating of the reactants, which significantly reduces the reaction time and enhances the crystallization kinetics. nih.govd-nb.inforesearchgate.net This technique has been successfully employed for the one-pot synthesis of MnFe₂O₄ nanoparticles and their composites. acs.org

The process typically involves dissolving stoichiometric amounts of manganese and iron salts in a solvent, adjusting the pH to induce precipitation, and then heating the suspension in a microwave reactor. acs.orgnih.gov For example, MnFe₂O₄ nanoparticles have been synthesized by mixing solutions of FeCl₂·4H₂O and MnCl₂·4H₂O, adjusting the pH to 12 with NaOH, and then subjecting the mixture to microwave heating. acs.org This method promotes homogeneous nucleation and leads to the formation of well-defined, crystalline nanoparticles. nih.govresearchgate.net

Table 3: Parameters in Microwave-Assisted Synthesis of MnFe₂O₄

PrecursorspHMicrowave PowerKey AdvantageReference
FeCl₂·4H₂O and MnCl₂·4H₂O12800 WRapid, one-pot synthesis acs.org
M²⁺ and Fe³⁺ salts with coconut coir extract~10Not specifiedGreen, sustainable approach nih.govresearchgate.net

Sol-Gel Process

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. mdpi.comscispace.com This process allows for the synthesis of very fine, homogeneous, and single-phase ferrite nanoparticles at relatively low temperatures. nih.gov

In the synthesis of this compound, the sol-gel method typically involves the use of metal salts, a chelating agent, and a crosslinker. For example, the Pechini sol-gel method utilizes tartaric acid as a chelating agent to form stable chelates with the metal ions (Mn²⁺ and Fe³⁺). mdpi.com A crosslinker, such as 1,2-propanediol, is then added to form a polymeric resin upon heating, which entraps the metal ions. mdpi.com Subsequent calcination of this resin at elevated temperatures removes the organic components and leads to the formation of the MnFe₂O₄ nanoparticles. mdpi.comresearchgate.net The final properties of the nanoparticles, including crystallite size, are influenced by the calcination temperature. researchgate.net The sol-gel method provides excellent stoichiometric control and can yield nanoparticles with a small crystallite size, for instance, around 16-23 nm. scispace.com

Co-precipitation Techniques

Co-precipitation is a widely utilized method for synthesizing this compound nanoparticles due to its simplicity, cost-effectiveness, and rapid nature. researchgate.net This technique involves the simultaneous precipitation of manganese and iron hydroxides from a solution containing their respective salts, followed by a thermal treatment to form the oxide. The properties of the resulting nanoparticles, such as size and composition, are highly dependent on the reaction parameters.

The process typically involves dissolving manganese and iron salts, such as manganese chloride (MnCl₂) and ferric chloride (FeCl₃), in an aqueous solution. nih.gov A precipitating agent, commonly a base like sodium hydroxide (B78521) (NaOH), is then added to raise the pH, leading to the formation of a mixed hydroxide precipitate. This precipitate is subsequently aged, washed, and calcined at elevated temperatures to yield the this compound nanoparticles. The stoichiometry of the final product can be controlled by adjusting the initial molar ratio of the manganese and iron precursors in the solution. For instance, studies have shown that varying the Fe:Mn weight ratio can significantly influence the crystallinity and porosity of the nanoparticles. nih.gov

Table 1: Effect of Precursor Ratio on Nanoparticle Properties in Co-precipitation Synthesis

Fe:Mn Weight Ratio Resulting Nanoparticle Size Observations
100:0 ~10 nm Almost spherical nanostructures.
88:12 ~20-40 nm Presence of manganese doping induces the formation of larger nanostructures.

Data synthesized from research on mixed iron-manganese oxide nanoparticles. nih.gov

Electrochemical Deposition Methods

Electrochemical deposition is a versatile technique for fabricating this compound thin films and nanostructures directly onto a conductive substrate. This method offers precise control over the film thickness and morphology by manipulating the electrochemical parameters such as applied potential, current density, and deposition time. The process involves the electro-oxidation of precursor ions in an electrolyte solution, leading to the deposition of the oxide material onto the electrode surface.

In a typical setup, a three-electrode system is employed, consisting of a working electrode (the substrate), a counter electrode, and a reference electrode. The electrolyte contains soluble manganese and iron precursors. By applying a specific potential or current, the metal ions are oxidized and deposited onto the working electrode as a mixed oxide film. The properties of the deposited film can be tailored by adjusting the deposition conditions. For example, the specific capacitance of electrochemically deposited manganese oxide films has been shown to be dependent on the deposition time.

Table 2: Influence of Deposition Potential on Mesoporous Manganese Oxide Films

Deposition Potential (vs. Ag/AgCl) Resulting Specific Capacitance (F g⁻¹) Key Finding
0.6 V 663.23 Highest specific capacitance attributed to high effective surface area.
0.7 V Not specified -
0.9 V Not specified -

This data pertains to mesoporous manganese oxide films, providing insight into the effects of electrochemical deposition parameters.

Thermal Decomposition of Precursors

Thermal decomposition is a powerful method for producing uniform metal oxide nanoparticles with precise control over their size, shape, and chemical composition. youtube.com This technique involves the decomposition of organometallic precursors at high temperatures in the presence of organic solvents and stabilizing agents. The choice of precursor, solvent, and stabilizer, as well as the reaction temperature and time, are critical parameters that dictate the characteristics of the resulting nanoparticles.

A common approach involves the thermal decomposition of manganese(II) acetylacetonate (B107027) in a high-boiling point solvent like dibenzyl ether, with oleylamine (B85491) acting as a stabilizer. nih.gov The temperature profile during the synthesis, including the ramp rate and aging time, has a significant impact on the nanoparticle size and chemistry. nih.gov This method can be adapted to synthesize a variety of metal oxide nanoparticles, including iron oxides, by selecting the appropriate precursors. nih.gov

Table 3: Impact of Synthesis Parameters on Manganese Oxide Nanoparticle Size via Thermal Decomposition

Temperature Ramp Rate (°C/min) Aging Time at 300°C (min) Average Nanoparticle Size (nm)
20 5 ~23
20 15 32 ± 11
20 30 32 ± 12
10 5 27 ± 10
10 15 36 ± 12
10 30 36 ± 13

Data from a study on the thermal decomposition of manganese(II) acetylacetonate, demonstrating the tunability of nanoparticle size.

Thermal Decomposition of Diironnonacarbonyl (B91944) in Ionic Liquids

The synthesis of iron oxide nanoparticles through the thermal decomposition of iron pentacarbonyl, a related iron carbonyl precursor, in imidazolium-based ionic liquids has been reported. rsc.org In this method, the iron precursor is dissolved in the ionic liquid and thermally decomposed to form nanoparticles, which then separate from the ionic liquid. rsc.org However, a detailed methodology for the synthesis of this compound specifically through the thermal decomposition of diironnonacarbonyl in ionic liquids is not extensively documented in the reviewed scientific literature. While ionic liquids have been utilized in the synthesis of various nanomaterials, including manganese nanoparticles via electrodeposition, the specific application of this particular precursor and solvent system for this compound remains a niche area. rsc.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign methods for nanoparticle synthesis. Green chemistry approaches utilize non-toxic solvents, biodegradable materials, and energy-efficient processes. In the context of this compound synthesis, plant extracts have emerged as a promising alternative to conventional chemical reducing and stabilizing agents.

Various plant extracts, such as those from Sapindus mukorossi (reetha) and clove (Syzygium aromaticum), have been successfully employed in the green synthesis of manganese oxide nanoparticles. These extracts contain a rich source of phytochemicals that can act as both reducing and capping agents, facilitating the formation of stable nanoparticles. The synthesis is typically carried out in an aqueous medium at or near room temperature, making it an energy-efficient and environmentally friendly process.

Table 4: Green Synthesis of Manganese Oxide Nanoparticles Using Plant Extracts

Plant Extract Precursor(s) Reaction Conditions Resulting Nanoparticle Size
Sapindus mukorossi (reetha) Manganese (II) chloride, Potassium permanganate Room temperature, 1 hour stirring ~8 nm
Clove (Syzygium aromaticum) Manganese acetate (B1210297) (II) tetrahydrate Room temperature, 30 minutes ~4 nm

This table summarizes findings from studies on the green synthesis of manganese oxide nanoparticles.

Control over Morphology and Nanostructure in this compound Synthesis

The ability to control the morphology and nanostructure of this compound materials is crucial as these characteristics significantly influence their physical and chemical properties. The synthesis methods discussed provide various levers to manipulate the final product's size, shape, and crystallinity.

Nanoparticle Synthesis and Control

The synthesis of this compound nanoparticles with controlled characteristics is a key objective in materials science. The co-precipitation method allows for tuning of nanoparticle size by adjusting the ratio of manganese to iron precursors. nih.gov As observed, a higher percentage of manganese can lead to the formation of larger nanostructures. nih.gov

In thermal decomposition, parameters such as the temperature ramp rate and the aging time at the final temperature are critical in determining the size of the resulting nanoparticles. Faster ramp rates and shorter aging times generally lead to the formation of smaller nanoparticles. This method provides a high degree of control over the nucleation and growth processes, enabling the synthesis of monodisperse nanoparticles.

Green synthesis methods also offer a degree of control over nanoparticle size. The concentration of the plant extract and the metal ion precursor, as well as the reaction time and temperature, can all influence the final particle size. For example, in the synthesis of manganese oxide nanoparticles using clove extract, varying the metal ion concentration was shown to affect the resulting nanoparticle size.

Table 5: Summary of Synthesis Methods and Their Influence on Nanoparticle Characteristics

Synthesis Method Key Parameters for Control Effect on Nanoparticle Properties
Co-precipitation Molar ratio of precursors, pH, temperature Affects size, crystallinity, and porosity.
Electrochemical Deposition Applied potential/current, deposition time Controls film thickness and morphology.
Thermal Decomposition Precursor type, solvent, stabilizer, temperature ramp rate, aging time Precisely controls size, shape, and composition.
Green Chemistry Plant extract type and concentration, precursor concentration, temperature Influences nanoparticle size and stability.

Nanosheet and Nanorod Formation

The morphological control of this compound (MnFe₂O₄) at the nanoscale, particularly the formation of one-dimensional (1D) nanorods and two-dimensional (2D) nanosheets, is achieved by precisely manipulating the parameters of various synthetic techniques. Hydrothermal and solvothermal methods are foundational to creating these specific shapes, where factors such as precursor ratios, reaction time, temperature, and the presence or absence of surfactants dictate the anisotropic growth of the crystals. While detailed protocols for the direct synthesis of this compound nanosheets are not extensively covered in current research, methodologies for nanorod formation are well-documented.

Research has demonstrated that the morphology of iron-manganese oxide nanostructures is significantly influenced by synthesis temperature and reaction time during hydrothermal treatment. mdpi.com One-dimensional, rod-like structures of MnFe₂O₄ have been successfully produced through a surfactant-free hydrothermal route. mdpi.comiaea.org In this method, the anisotropic growth is intrinsically directed by the reaction chemistry without the need for structure-directing agents.

One study identified the crucial role of the Mn²⁺ ion in promoting the one-dimensional growth of the nanorods. iaea.org The investigation also explored how reaction time and the concentration of the solution impact the morphology and crystallization of the final product. iaea.org Another key finding showed that well-defined, rod-like morphologies for Fe₂MnO₄ could be achieved under specific hydrothermal conditions, namely at a temperature of 200 °C with a reaction time of 24 hours and an iron-to-manganese precursor ratio of 2:1. mdpi.com These conditions facilitate the controlled growth necessary to form elongated nanostructures. mdpi.com

The resulting single-crystalline nanorods exhibit uniform dimensions and specific growth directions, which can influence their magnetic properties. iaea.org For instance, nanorods synthesized via the surfactant-free hydrothermal method were found to grow along the direction, which contributed to an increase in saturation magnetization. iaea.org

The following table summarizes the parameters from research findings on the synthesis of this compound nanorods.

Synthesis MethodPrecursor Ratio (Fe:Mn)Temperature (°C)Time (h)MorphologyDimensionsRef
Hydrothermal2:120024Rod-like structuresNot specified mdpi.com
Surfactant-free HydrothermalNot specifiedNot specifiedNot specifiedSingle-crystalline nanorodsDiameter: ~25 nm, Length: up to 500 nm iaea.org

Advanced Characterization Techniques for Manganese Diiron Oxide

Spectroscopic Analysis of Manganese Diiron Oxide

Spectroscopic techniques are indispensable for probing the intricate atomic and molecular features of this compound. Each method offers a unique window into the material's properties, from surface chemistry to vibrational modes and electronic transitions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of this compound, XPS is critical for determining the oxidation states of manganese and iron, which significantly influence its magnetic and catalytic properties. mdpi.comsemanticscholar.org

The XPS spectra of MnFe₂O₄ typically show peaks corresponding to manganese (Mn 2p), iron (Fe 2p), and oxygen (O 1s). researchgate.netresearchgate.net The high-resolution spectrum of the Mn 2p region can be deconvoluted into peaks corresponding to Mn²⁺ and sometimes Mn³⁺ ions. For instance, peaks at binding energies of approximately 641.7 eV and 653.3 eV are assigned to the Mn 2p₃/₂ and Mn 2p₁/₂ spin-orbit components of Mn²⁺, respectively. researchgate.net

Similarly, the Fe 2p spectrum exhibits characteristic doublet peaks for Fe 2p₃/₂ and Fe 2p₁/₂, which can be further resolved to identify the presence of Fe²⁺ and Fe³⁺ ions. researchgate.net The Fe 2p₃/₂ and Fe 2p₁/₂ peaks for Fe³⁺ are typically observed around 711.4 eV and 724.7 eV. researchgate.net The presence of satellite peaks can also provide further confirmation of the Fe³⁺ state. researchgate.net Analysis of the O 1s spectrum can distinguish between lattice oxygen and other oxygen-containing species on the surface. researchgate.net

Table 1: Representative XPS Binding Energies for this compound

Element Orbital Binding Energy (eV) Inferred Oxidation State
Mn 2p₃/₂ ~641.7 - 642.1 Mn²⁺
Mn 2p₁/₂ ~653.0 - 654.0 Mn²⁺
Fe 2p₃/₂ ~710.5 - 711.9 Fe³⁺
Fe 2p₁/₂ ~724.8 - 725.1 Fe³⁺

Note: Binding energies can vary slightly depending on the specific synthesis method and sample conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the types of chemical bonds (functional groups) present in a molecule.

For this compound, which has a spinel crystal structure, FTIR spectroscopy is primarily used to confirm the formation of the ferrite (B1171679) phase and to probe the local environment of the metal ions. iaamonline.org The characteristic IR spectra of spinel ferrites show two main absorption bands in the low-wavenumber region (typically below 1000 cm⁻¹). researchgate.net

The higher frequency band (ν₁), usually observed in the range of 545-600 cm⁻¹, is attributed to the stretching vibrations of the metal-oxygen bond in the tetrahedral (A) sites of the spinel structure. iaamonline.orgmdpi.com The lower frequency band (ν₂), found around 382-400 cm⁻¹, corresponds to the metal-oxygen stretching vibrations in the octahedral (B) sites. iaamonline.orgmdpi.com The positions of these bands can be influenced by factors such as particle size, cation distribution, and preparation method. iaamonline.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Structural Site
~545 - 600 ν₁ (Metal-Oxygen Stretching) Tetrahedral (A-site)
~382 - 400 ν₂ (Metal-Oxygen Stretching) Octahedral (B-site)

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. For spinel structures like this compound, group theory predicts five first-order Raman active modes: A₁g + E_g + 3T₂g. rsc.org

The Raman spectrum of MnFe₂O₄ provides a fingerprint of its crystal structure and cation distribution. aip.org The most intense peak, the A₁g mode, typically appears in the range of 600-631 cm⁻¹ and is associated with the symmetric stretching of oxygen atoms in the tetrahedral voids. researchgate.networldscientific.com The other modes, E_g and T₂g, appear at lower frequencies and are related to asymmetric stretching and bending of the metal-oxygen bonds in both tetrahedral and octahedral sites. worldscientific.com For example, a T₂g mode observed around 335 cm⁻¹ is attributed to the asymmetric stretching of Fe-O and Mn-O. worldscientific.com The positions and relative intensities of these Raman peaks can shift with changes in particle size, cation occupancy at the A and B sites, and the degree of inversion in the spinel structure. aip.org

Table 3: Raman Active Modes in this compound

Raman Mode Wavenumber Range (cm⁻¹) Vibrational Assignment
A₁g ~600 - 631 Symmetric stretching of tetrahedral M-O bonds
T₂g(3) ~450 - 500 Asymmetric stretching of tetrahedral M-O bonds
E_g ~300 - 350 Asymmetric bending of oxygen
T₂g(2) ~335 Asymmetric stretching of octahedral M-O bonds

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths. In the context of this compound, UV-Vis spectroscopy is employed to investigate its optical properties and to determine its electronic band gap. iaamonline.org The absorption of UV or visible light by the material corresponds to the excitation of electrons from the valence band to the conduction band.

The absorption spectrum of MnFe₂O₄ nanoparticles typically shows a broad absorption in the visible range. iaamonline.org The optical band gap (E_g) can be estimated from the absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). iaamonline.org For a direct band gap semiconductor, a plot of (αhν)² versus hν will yield a straight line, and the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. iaamonline.org The reported band gap for this compound nanoparticles varies, with values commonly falling in the range of 1.4 eV to 2.44 eV, depending on the synthesis method and particle size. iaamonline.orgguilan.ac.irresearchgate.net

Table 4: Reported Optical Band Gap of this compound

Synthesis Method Particle Size (nm) Band Gap (eV) Reference
Co-precipitation 27.4 1.4 iaamonline.org
Co-precipitation - 2.42 guilan.ac.ir

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. It is a powerful tool for studying materials with unpaired electrons, such as paramagnetic and ferromagnetic substances.

In this compound, the presence of Mn²⁺ and Fe³⁺ ions, which have unpaired electrons, gives rise to an EPR signal. worldscientific.com The EPR spectrum of MnFe₂O₄ nanoparticles is often a broad, single Lorentzian line, which is characteristic of superparamagnetic materials where strong exchange interactions exist between the magnetic ions. worldscientific.comresearchgate.net The key parameters obtained from an EPR spectrum are the g-factor and the peak-to-peak linewidth (ΔH_pp). worldscientific.com The g-factor provides information about the local electronic environment of the unpaired electrons. For MnFe₂O₄, g-values are typically around 2.0, but can deviate depending on spin-orbit coupling and interactions between spins. worldscientific.com The linewidth is influenced by factors such as dipole-dipole interactions and spin-lattice relaxation processes, and can be affected by particle size and temperature. worldscientific.com

Table 5: EPR Parameters for this compound Nanoparticles

Parameter Typical Value Significance
g-factor ~2.0 - 2.282 Reflects the local electronic and magnetic environment

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. wikipedia.org XAS data is collected by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited. The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

For this compound, XAS is particularly useful for determining the cation distribution, i.e., the occupancy of Mn and Fe ions in the tetrahedral and octahedral sites of the spinel structure. acs.org The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom.

The EXAFS region, which consists of oscillations at energies above the absorption edge, contains information about the local atomic environment of the absorbing element. beilstein-journals.org Analysis of the EXAFS signal can yield quantitative information on the number and species of neighboring atoms, their distance from the absorbing atom, and the degree of thermal or static disorder. chem-soc.si This makes EXAFS a powerful tool to quantitatively determine the degree of inversion in the MnFe₂O₄ spinel structure, which is crucial for understanding its magnetic properties. acs.orgresearchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Environments in Diiron Oxide Systems

Mössbauer spectroscopy is a highly sensitive nuclear technique indispensable for probing the local electronic and magnetic environments of iron atoms within a material. nih.govnih.gov It provides detailed information on the oxidation states (e.g., Fe²⁺, Fe³⁺), coordination chemistry, and magnetic ordering of iron ions, which is crucial for understanding the properties of complex oxides like this compound. nih.gov

In diiron oxide systems, the hyperfine parameters extracted from Mössbauer spectra—isomer shift (δ), quadrupole splitting (Δ), and hyperfine magnetic field (Hhf)—are used to distinguish between iron ions in different crystallographic sites and oxidation states. nih.gov For instance, in spinel structures typical of manganese iron oxides, iron ions can occupy tetrahedral (A) and octahedral (B) sites. Mössbauer spectroscopy can differentiate between Fe³⁺ ions in these two environments and identify the presence of Fe²⁺ ions. nih.govresearchgate.net

Research on manganese iron oxide nanoparticles has utilized Mössbauer spectroscopy to confirm their ferrimagnetic state. researchgate.net Studies have identified distinct six-line spectra corresponding to the tetrahedral and octahedral sites, with hyperfine field values that vary with dopant concentrations and particle size. researchgate.net For example, spectra of MnFe₂O₄ have shown hyperfine field values of around 456-475 kOe for tetrahedral sites and 400-430 kOe for octahedral sites. researchgate.net This technique is also effective in studying superparamagnetism in nanoparticles, where the magnetic moments of single-domain particles fluctuate thermally. nih.govresearchgate.net

The distribution of cations, such as Mn²⁺ and Fe³⁺, between the A and B sites significantly influences the material's magnetic properties. Mössbauer spectroscopy is frequently employed to determine this cationic distribution in doped iron oxides, providing insights into how substitutions affect the local iron environment. nih.gov

Diffraction and Imaging Techniques for this compound

X-ray Diffraction (XRD) for Crystal Structure and Phase Identification

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and identifying the phases present in a crystalline material like this compound. uitm.edu.my The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the material's crystalline phases.

For manganese iron oxides, XRD analysis confirms the formation of the desired crystal structure, typically a cubic spinel structure for MnFe₂O₄. researchgate.net The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the phase. researchgate.net XRD is also used to detect the presence of impurity phases or other forms of manganese or iron oxides that may have formed during synthesis. arpnjournals.orgresearchgate.net

Furthermore, XRD data can be used to calculate important structural parameters:

Lattice Parameters: The precise dimensions of the unit cell can be determined from the peak positions. uitm.edu.my For example, a composite of Mn₃O₄ and MnO₂ was found to have tetragonal and orthorhombic structures, respectively, with specific lattice parameters calculated from the XRD pattern. uitm.edu.my

Crystallite Size: The average size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation. uitm.edu.my Studies on manganese oxide nanoparticles have calculated crystallite sizes ranging from 21 to 55 nm. researchgate.netresearchgate.net

Crystallinity: The degree of crystalline order versus amorphous content can be assessed from the sharpness and intensity of the diffraction peaks. uitm.edu.my

The following table summarizes typical XRD findings for manganese and iron oxide systems.

PhaseCrystal SystemLattice Parameters (Å)Avg. Crystallite Size (nm)
Mn₃O₄Tetragonala = 5.705, c = 9.473~22
MnO₂Orthorhombica = 9.390, b = 2.477, c = 4.705~24
MnOCubica = 4.46~55

This data is compiled from representative studies and may vary based on synthesis conditions. uitm.edu.myresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology, or texture, of a material at high magnification. It provides information about the shape, size, and arrangement of particles.

SEM is also used to observe changes in morphology due to different synthesis parameters or doping concentrations. For example, analysis of iron-doped manganese oxide catalysts showed that an increase in iron doping led to increased porosity of the samples. ripublication.com The morphology can range from fine, spherical particles to more complex structures like nanorods or nanosheets. jcu.edu.auresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the detailed investigation of a material's internal structure, including its nanostructure and microstructure. TEM images provide direct visualization of individual nanoparticles, their size distribution, shape, and crystallinity.

For this compound nanoparticles, TEM has been used to observe various morphologies, such as spheres, cubes, nanoflowers, and octapods, with sizes ranging from a few nanometers to over 30 nm. researchgate.netresearchgate.net High-Resolution TEM (HRTEM) can even resolve the atomic lattice fringes of a crystal, providing direct evidence of its crystalline nature and orientation. researchgate.net The particle sizes calculated from TEM images are often compared with the crystallite sizes determined by XRD to understand if particles are single-crystal or polycrystalline. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Reactivity

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional topographical images of a material's surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, making it suitable for studying surface reactivity under different conditions.

In the context of this compound, AFM can be used to:

Image Surface Topography: Generate detailed 3D maps of the surface, revealing features such as grain boundaries, steps, and surface roughness. researchgate.net

Measure Particle Height: Provide precise measurements of the height of nanoparticles deposited on a substrate. researchgate.net

Probe Surface Properties: In addition to topography, AFM can be operated in different modes to map variations in surface properties like friction, adhesion, and magnetic force (Magnetic Force Microscopy). nih.gov

AFM provides a complementary view to SEM and TEM by giving quantitative height information and allowing for the characterization of surface properties at the nanoscale. nih.gov

Elemental and Compositional Analysis of this compound

Determining the precise elemental and compositional makeup of this compound is crucial for confirming stoichiometry and identifying impurities. Several analytical techniques are employed for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM or TEM, EDS provides qualitative and quantitative elemental analysis of a microscopic area of the sample. jcu.edu.au By analyzing the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDS can map the elemental distribution and determine the atomic percentages of manganese, iron, and oxygen. Studies on manganese-doped iron oxides have used EDS to show that as manganese content increases, the iron content decreases while the oxygen content changes accordingly. arpnjournals.org

X-ray Fluorescence (XRF): XRF is a non-destructive technique used for bulk elemental analysis. thermofisher.com It is highly accurate for determining the concentration of major and minor elements in a sample. In the analysis of manganese ores, XRF is used to quantify the concentration of various oxides, including those of manganese and iron. thermofisher.com

The following table shows an example of compositional analysis data for manganese ore, which is the raw material for producing manganese compounds.

CompoundConcentration Range (wt%)
MnO34 - 58
Fe₂O₃5 - 19
SiO₂3 - 18
Al₂O₃2 - 8
CaO0.2 - 10

Data adapted from XRF analysis of manganese ore certified reference materials. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about elemental composition and, critically, the chemical state (oxidation state) of the elements present in the top few nanometers of a material's surface. ripublication.comyoutube.com For this compound, XPS can confirm the presence of Mn and Fe and determine their oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺, Fe²⁺, Fe³⁺). ripublication.comyoutube.com This is particularly important as the surface oxidation states can differ from the bulk and play a key role in applications like catalysis. ripublication.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of materials. researchgate.netthermofisher.com In this method, a liquid sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements within the sample. researchgate.net As these atoms return to their ground state, they emit light at characteristic wavelengths. Each element produces a unique set of emission wavelengths, which are separated and detected by an optical spectrometer. jordilabs.com The intensity of the emitted light is proportional to the concentration of the element in the sample, allowing for precise quantitative analysis. researchgate.net

For this compound, ICP-OES is a critical tool for verifying the stoichiometry and purity of synthesized nanoparticles. lanl.gov The technique accurately measures the concentration of manganese and iron, ensuring the correct Mn:Fe ratio is achieved. Researchers dissolve the solid MnFe₂O₄ material in an acid solution before introducing it into the plasma. researchgate.net The optical emission is then monitored at specific wavelengths for iron (e.g., 259.940 nm) and manganese (e.g., 257.610 nm). lanl.govresearchgate.net This precise compositional analysis is essential as the magnetic and electronic properties of manganese ferrite are highly dependent on its elemental makeup. lanl.gov

Table 1: Elemental Composition of Manganese Substituted Ferrite (MnₓFe₃₋ₓO₄) Determined by ICP-OES

Target CompositionCalculated 'x' Value from ICP-OES DataReference
Mn₀.₂₅Fe₂.₇₅O₄0.22 lanl.gov
Mn₀.₅₀Fe₂.₅₀O₄0.45 lanl.gov
Mn₀.₇₅Fe₂.₂₅O₄0.67 lanl.gov
Mn₁.₀₀Fe₂.₀₀O₄0.90 lanl.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDAX)

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). libretexts.org The technique works by bombarding the sample with a focused beam of electrons, which excites electrons in the inner shells of the sample's atoms, causing them to be ejected. wikipedia.org This creates an electron hole, which is then filled by an electron from a higher-energy outer shell. The energy difference between the higher-energy shell and the lower-energy shell is released in the form of an X-ray. wikipedia.org Since each element has a unique atomic structure, the energy of the emitted X-ray is a characteristic signature of that element, allowing for elemental identification and quantitative compositional analysis. wikipedia.orglibretexts.org

In the study of this compound, EDS analysis confirms the presence of manganese, iron, and oxygen and determines their relative atomic ratios. iaamonline.orgmdpi.com The analysis reveals the elemental distribution within the sample, confirming the homogeneity of the synthesized material. mdpi.com Research findings consistently show EDS spectra with distinct peaks corresponding to Mn, Fe, and O, verifying the successful formation of the MnFe₂O₄ compound without detectable impurities. iaamonline.orgresearchgate.net The quantitative data obtained from EDS is crucial for confirming that the elemental composition aligns with the theoretical stoichiometry of manganese ferrite. iaamonline.orgmdpi.com

Table 2: Elemental Composition of this compound (MnFe₂O₄) from EDS Analysis

ElementAtomic % (Sample 1)Atomic % (Sample 2)Reference
Mn12.3313.67 mdpi.comnih.gov
Fe31.5326.51 mdpi.comnih.gov
O36.6559.83 mdpi.comnih.gov

Surface Area and Porosity Analysis (e.g., BET)

Surface area and porosity are critical physical properties that significantly influence the performance of materials in applications such as catalysis and adsorption. microanalysis.com.auintertek.com The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for the precise measurement of the specific surface area of solid and porous materials. microanalysis.com.aulibretexts.org The technique involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (e.g., 77 K, the boiling point of liquid nitrogen). intertek.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The BET theory is then applied to the isotherm data to calculate the amount of gas required to form a monolayer on the material's surface, from which the total specific surface area is determined. libretexts.orglucideon.com

For this compound, a high surface area is often desirable as it can enhance reactivity and efficiency. BET analysis is employed to quantify the specific surface area, providing insights into the material's particle size and porous nature. mdpi.com Additionally, by analyzing the full adsorption/desorption isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis, information about the pore volume and pore size distribution can be obtained. lucideon.com This characterization is vital for understanding how the material will interact with its environment in various applications. Research has reported specific surface area values for MnFe₂O₄, which can vary depending on the synthesis method. For instance, a value of 76.0 m²/g has been measured for MnFe₂O₄ prepared by a sonochemical-assisted combustion synthesis. mdpi.com Another study reported a BET surface area of 382.98 m²/g for a this compound/Graphene composite, which was substantially higher than that of pure MnFe₂O₄. researchgate.net

Table 3: BET Surface Area of this compound and Related Materials

MaterialSpecific Surface Area (m²/g)Reference
This compound (MnFe₂O₄)76.0 mdpi.com
This compound/Graphene (MnFe₂O₄/G)382.98 researchgate.net

Theoretical Modeling and Computational Studies of Manganese Diiron Oxide

Density Functional Theory (DFT) Calculations of Manganese Diiron Oxide Systems

Density Functional Theory (DFT) has become a cornerstone of computational materials science, offering a robust framework for investigating the electronic structure and related properties of materials from first principles.

DFT calculations have been instrumental in understanding the electronic configurations and magnetic properties of manganese-containing oxides. By solving the Kohn-Sham equations, researchers can determine the distribution of electrons and predict the preferred spin states of the manganese and iron ions.

In studies of manganese-oxo dimer complexes, DFT combined with broken symmetry and spin projection concepts has been used to calculate their electronic structures. acs.org These calculations have revealed strong metal-ligand covalency, where the net charges on the manganese sites show a slow decrease with increasing formal oxidation states due to significant charge transfer from the ligands. acs.org The spin and charge distributions in the broken symmetry ground states are consistent with intermediate spin configurations. acs.org For instance, in certain mixed-valence systems, a high spin state of S = 5/2 is found to be energetically more favorable than S = 7/2. acs.org

The prediction of spin states is crucial as it directly influences the magnetic and catalytic properties of the material. High-dimensional neural networks trained on DFT data have shown the ability to predict the spins of Mn ions with high accuracy, achieving an error of only 0.03 ℏ. researchgate.net These models can accurately conserve the number of Mn e g electrons and predict the number of Jahn-Teller distorted Mn(III)O6 octahedra. researchgate.net

Table 1: Predicted Spin States and Electronic Properties of Manganese Oxide Systems from DFT Calculations

SystemPredicted Ground Spin StateKey Electronic Feature
Mixed-Valence Mn-Oxo DimerS = 5/2Strong metal-ligand covalency acs.org
Mn(IV)2(μ-O)2(μ-O2)(TACN)2High-spin S = 3 lies low in energyPotential for molecular oxygen dissociation acs.org
α-MnO2Antiferromagnetic Mn-Mn interactions (corner-sharing), Ferromagnetic (edge-sharing)Indirect band gap of 1.3 eV researchgate.net

DFT is a powerful tool for mapping out reaction pathways and calculating the associated energy barriers, providing critical insights into the catalytic activity of this compound. By modeling the adsorption of reactants, the formation of intermediates, and the desorption of products, researchers can identify the rate-determining steps of a catalytic cycle.

For example, in the context of C-H bond isocyanation catalyzed by manganese porphyrins, DFT calculations have elucidated a mechanism involving a diradical intermediate complex. rsc.org The calculations showed that the NCO-rebound pathway is energetically more favorable than the OH-rebound pathway by 2.7 kcal mol⁻¹, which aligns with experimental observations where the primary product is alkyl isocyanate. rsc.org Furthermore, the energy barrier for CO oxidation at the edge of a RhO2 surface oxide island has been calculated to be 0.51 eV, explaining the observed increase in CO2 production. researchgate.net

Systematic investigations of reaction networks, such as the decomposition of methylamine (B109427) on metal surfaces, have been carried out using DFT slab calculations to determine adsorption energies and energy barriers for various elementary reaction steps. researchgate.net

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and provide a deeper interpretation of the experimental spectra. This includes vibrational frequencies, electronic transition energies (UV-Vis spectra), and parameters for Mössbauer and EPR spectroscopy.

Time-dependent DFT (TD-DFT) calculations have been used to support the assignment of ligand-based transitions in the absorption spectra of iron complexes. nih.gov For tris(β-diketonato)iron(III) complexes, DFT has been employed to study their spectroscopic and electrochemical properties to evaluate their potential application as dye sensitizers or redox mediators in dye-sensitized solar cells. semanticscholar.org In the study of di-manganese oxide cluster complexes, the analysis of IR-MPD spectra in conjunction with DFT calculations has indicated the molecular η²-binding of H2 to one of the Mn atoms. researchgate.net

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of atoms and molecules in materials over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about structural transformations, diffusion processes, and the interactions at interfaces.

The development of accurate force fields is a critical challenge for MD simulations of metal oxide systems. researchgate.net Force fields for iron oxide systems have been developed by fitting parameters to experimental lattice constants and elastic properties. researchgate.net These force fields have been used to reproduce the formation of long-range ordered FeO crystal structures from the gradual aggregation of ions in MD simulations. researchgate.net

MD simulations have been employed to investigate the initial oxidation processes on ferritic Fe-Cr alloy surfaces, providing insights into the behavior of materials in environments relevant to solid oxide fuel cells. nih.gov These simulations can explore the effects of factors like O2 concentration and temperature on the formation of oxide films. nih.gov Furthermore, MD simulations have been used to study the interaction between dislocations and precipitates in alpha iron, which is crucial for understanding the mechanical properties of materials. mdpi.com

Ab Initio Molecular Orbital Calculations for this compound Interactions

Ab initio molecular orbital calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, offer a high level of accuracy for studying chemical bonding and interactions. These methods have been applied to understand the magnetic exchange interactions in (μ-oxo)diiron(III) systems using a broken-symmetry wave function approach. acs.org

Such calculations are valuable for elucidating the nature of chemical bonds and the electronic factors that govern the interactions between metal centers in polynuclear complexes, which is directly relevant to the properties of this compound.

Computational Studies on Doping and Defect Engineering in this compound

Computational studies are pivotal in understanding how doping with other elements or the introduction of defects can modify the properties of this compound. These studies can predict the most favorable dopants and the effects of defects on electronic structure and ionic conductivity.

Classical pair potential simulations have been used to examine defect processes and ion diffusion pathways in materials like almandine garnet. mdpi.com These simulations have identified the most favorable defect clusters and have been used to predict three-dimensional long-range Fe-ion diffusion pathways with low activation energies. mdpi.com The studies also identified favorable isovalent dopants for the Fe, Al, and Si sites. mdpi.com

In the context of diluted magnetic semiconductors, theoretical studies have inspired experimental work on p-type doping with light elements to avoid issues with the precipitation of metal clusters. unimib.it DFT calculations have been employed to study the effects of doping on the band gap of materials like ZrO2. unimib.it Research on manganese-doped iron oxide nanoparticles has shown that doping can enhance catalytic activity. researchgate.net A detailed analysis of hysteresis loops revealed a reduction in saturation magnetization and an enhancement in coercivity in manganese-doped samples, which correlated with improved catalytic performance. researchgate.net

Modeling of Surface Reactions and Adsorption Mechanisms on this compound

Theoretical and computational modeling provides crucial atomistic insights into the surface reactions and adsorption mechanisms occurring on this compound (MnFe₂O₄). These studies are essential for understanding the fundamental interactions between the oxide surface and various adsorbates, which underpins its application in areas such as environmental remediation and catalysis. By employing methods like Density Functional Theory (DFT), researchers can elucidate the energetics, geometries, and electronic structures of these complex interfacial systems.

The adsorption of heavy metal pollutants onto the surface of this compound has been a significant focus of both experimental and theoretical investigations. These studies aim to understand the mechanisms that make MnFe₂O₄ an effective sorbent for toxic species such as arsenic, cadmium, and mercury.

Computational models have been developed to explore the binding of arsenic species, including arsenite (As(III)) and arsenate (As(V)), to the surfaces of ferrite (B1171679) nanomaterials. nih.gov Experimental findings indicate that bimetallic oxides like MnFe₂O₄ exhibit a significantly higher adsorption capacity for both As(III) and As(V) compared to single metal oxides like magnetite (Fe₃O₄). nih.gov This enhanced capacity is attributed to the specific surface chemistry of the mixed-metal oxide. The adsorption process is often pH-dependent, with optimal binding for both arsenic species typically observed under acidic conditions. nih.gov Surface complexation is a primary mechanism, where the arsenic oxoanions form direct bonds with the metal sites (Mn and Fe) on the oxide surface.

Similarly, the adsorption of cadmium (Cd(II)) on manganese oxides has been modeled to understand the interplay of different binding mechanisms. nih.govrepec.org At lower pH values, the adsorption is often dominated by ion exchange processes. nih.govrepec.org However, as the pH increases, the formation of inner-sphere surface complexes becomes the predominant mechanism. nih.govrepec.org In these inner-sphere complexes, the cadmium ions are directly bonded to the oxygen atoms of the surface hydroxyl groups, indicating a strong, chemical interaction.

The interaction of mercury with manganese-containing ferrite surfaces has also been a subject of study, given the environmental concerns associated with mercury pollution. Experimental studies on MnFe₂O₄ nanoparticles have demonstrated their ability to adsorb elemental mercury (Hg(0)) from gas streams. semanticscholar.org The adsorption process is understood to involve both physisorption and chemisorption, with the formation of mercury oxide (HgO) on the surface indicating a chemical transformation of the adsorbed mercury. semanticscholar.org For ionic mercury (Hg(II)) in aqueous solutions, the adsorption is enhanced by the presence of complexing ligands on the surface of modified MnFe₂O₄ nanoparticles, pointing to the importance of surface functionalization in tuning the adsorptive properties. nih.gov

The following table summarizes key research findings on the adsorption of various pollutants on this compound, drawing from both experimental results and insights from theoretical modeling on related systems.

AdsorbateExperimental ObservationsInferred Adsorption Mechanism from Modeling
Arsenic (As(III) and As(V))Enhanced adsorption capacity on MnFe₂O₄ compared to single iron oxides. nih.gov Adsorption is pH-dependent, with optimal binding typically at acidic pH. nih.govFormation of inner-sphere complexes with surface metal sites (Mn/Fe). The bimetallic nature of the surface likely provides more favorable binding sites.
Cadmium (Cd(II))Adsorption is influenced by pH and ionic strength. At higher pH, inner-sphere complexation is dominant. nih.govrepec.orgAt low pH, ion exchange is a significant mechanism. At higher pH, Cd(II) forms strong, direct bonds with surface hydroxyl groups (inner-sphere complexes). nih.govrepec.org
Mercury (Hg(0) and Hg(II))Adsorption of Hg(0) involves both physical and chemical processes, with evidence of HgO formation on the surface. semanticscholar.org Adsorption of Hg(II) is enhanced by surface functionalization with complexing ligands. nih.govChemisorption plays a key role in Hg(0) capture, likely involving redox reactions on the oxide surface. For Hg(II), the mechanism is likely surface complexation, with the strength of the interaction being tunable via surface chemistry.

Theoretical studies on related spinel ferrite systems, such as nickel ferrite (NiFe₂O₄), provide further insights that can be extrapolated to MnFe₂O₄. DFT calculations on the NiFe₂O₄(001) surface show that its interaction with water is significantly influenced by the presence of surface defects like oxygen vacancies. princeton.edu In a humid environment, water molecules tend to dissociate at these vacancy sites, leading to the formation of surface hydroxyl groups. princeton.edu This hydroxylation of the surface is a critical aspect of the surface chemistry of spinel ferrites in aqueous environments and plays a central role in the adsorption of metal ions, which often bind to these surface hydroxyls.

The coordination chemistry at the surface of MnFe₂O₄ nanoparticles also has a profound impact on their properties. acs.org The coordination environment of the surface metal cations is significantly different from that in the bulk due to the presence of dangling bonds and undercoordinated sites. The adsorption of ligands onto these surface sites can alter the electronic and magnetic properties of the nanoparticles, highlighting the reactivity of the surface and its susceptibility to modification by adsorbing species. acs.org This underscores the importance of considering the detailed surface structure and coordination environment in computational models to accurately predict adsorption behavior.

Defects and Doping in Manganese Diiron Oxide Systems

Intrinsic Defects and Their Influence on Manganese Diiron Oxide Properties

Intrinsic defects, which are naturally occurring imperfections in the crystal lattice, play a fundamental role in defining the baseline properties of this compound. These defects disrupt the periodic arrangement of atoms and can create localized electronic states, affecting charge transport and catalytic activity.

Oxygen Vacancies in this compound Lattices

Oxygen vacancies, or the absence of oxygen atoms from their regular lattice sites, are a common type of intrinsic defect in metal oxides like this compound. The formation of these vacancies is often associated with the synthesis conditions, such as high temperatures or reducing atmospheres. The presence of oxygen vacancies can significantly impact the electronic and catalytic properties of the material. They can act as active sites for adsorption and redox reactions, and their concentration is a key factor in tuning the catalytic performance of manganese-based oxides. For instance, an increased concentration of oxygen vacancies has been shown to enhance the catalytic oxidation of various compounds by promoting the activation of molecular oxygen.

Cation Vacancies in this compound Structures

Cation vacancies, which involve the absence of manganese (Mn²⁺) or iron (Fe³⁺) ions from their respective tetrahedral or octahedral sites within the spinel structure, are another important class of intrinsic defects. The distribution of these vacancies can strongly affect the material's magnetic and electrical properties. The creation of cation vacancies can lead to a redistribution of the remaining cations and alter the net magnetic moment of the material. Furthermore, cation vacancies on the manganese sites can disrupt the magnetic interaction pathways and influence the Mn-O conduction band, thereby deteriorating both electrical and magnetic properties. Research on related manganite perovskites has demonstrated that the concentration and location of cation vacancies are fundamental parameters in understanding their physical properties.

Extrinsic Doping Strategies for this compound

Extrinsic doping involves the intentional introduction of foreign atoms into the this compound lattice to modify its properties in a controlled manner. This strategy is widely employed to enhance its electrical conductivity, structural stability, and electrochemical performance.

Cation Doping (e.g., Zinc, Nickel, Copper, Magnesium, Aluminum)

The substitution of Mn²⁺ or Fe³⁺ ions with other cations is a common and effective method to tune the properties of this compound. The choice of dopant and its concentration can lead to significant changes in the material's characteristics.

Zinc (Zn²⁺): Doping with zinc ions has been observed to influence the structural and magnetic properties of manganese ferrite (B1171679). Studies have shown that Zn²⁺ substitution can lead to an increase in the lattice constant. nih.gov The distribution of cations between the tetrahedral and octahedral sites is also affected, which in turn modifies the magnetic properties. For example, the saturation magnetization of MnFe₂O₄ has been found to decrease with an increasing concentration of zinc dopant. rroij.comrroij.com

Nickel (Ni²⁺): The incorporation of nickel ions into the MnFe₂O₄ lattice has been shown to alter its magnetic and electrical properties. Research indicates that Ni²⁺ doping can lead to a decrease in the lattice parameter and influence the cation distribution. This, in turn, affects the saturation magnetization and coercivity of the material.

Copper (Cu²⁺): Copper doping has been investigated for its potential to enhance the catalytic and electrochemical performance of manganese-based oxides. In MnFe₂O₄, the substitution of Mn²⁺ with Cu²⁺ can lead to a decrease in the lattice parameter. researchgate.net This structural modification, along with the electronic effects of copper, can influence the material's magnetic behavior and electrochemical activity.

Aluminum (Al³⁺): Aluminum is another dopant used to modify the properties of spinel ferrites. The substitution of Fe³⁺ with the smaller Al³⁺ ion can lead to a decrease in the lattice constant and crystallite size. This can, in turn, affect the magnetic properties of the material.

The following table summarizes the general effects of various cation dopants on the properties of this compound and related spinel ferrites based on available research.

DopantTypical Site OccupancyGeneral Effect on Lattice ParameterGeneral Effect on Magnetic Properties
Zinc (Zn²⁺) Tetrahedral (A-site)Increase nih.govDecrease in saturation magnetization rroij.comrroij.com
Nickel (Ni²⁺) Octahedral (B-site)DecreaseCan decrease saturation magnetization
Copper (Cu²⁺) Octahedral (B-site)Decrease researchgate.netCan alter magnetic behavior
Magnesium (Mg²⁺) Both A and B sitesVariableCan influence magnetic properties
Aluminum (Al³⁺) Octahedral (B-site)DecreaseCan decrease saturation magnetization

Anion Doping Approaches

While cation doping is more extensively studied, anion doping, which involves substituting oxygen with other anions (e.g., fluorine, nitrogen), represents an alternative strategy to modify the properties of this compound. Anion doping can alter the electronic structure and bonding characteristics within the material, potentially leading to enhanced electrochemical performance. For instance, in other spinel cathode materials, anion-cation co-doping has been shown to improve reversible capacity and cycling stability. pku.edu.cn However, specific research on anion doping in MnFe₂O₄ is less common, and further investigation is needed to fully understand its potential.

Impact of Doping on Crystal Structure and Electrochemical Performance of this compound

The introduction of dopants into the this compound lattice invariably affects its crystal structure, which in turn has a profound impact on its electrochemical performance.

Changes in the crystal structure upon doping are often characterized by variations in the lattice parameter, crystallite size, and cation distribution between the tetrahedral (A) and octahedral (B) sites of the spinel structure. For example, doping with ions of a different radius than the host cations will cause the lattice to either expand or contract. nih.gov These structural changes can influence the diffusion pathways for ions, which is a critical factor for battery applications.

The electrochemical performance of this compound, particularly as an electrode material for batteries, is strongly linked to its structural and electronic properties, which are tunable through doping. Doping can enhance electronic conductivity, which is often a limiting factor in metal oxides. For instance, the introduction of certain dopants can create charge carriers or modify the band structure, leading to improved rate capability. Furthermore, doping can stabilize the crystal structure during repeated charge-discharge cycles, thereby improving the long-term cycling stability of the electrode. While specific electrochemical data for variously doped MnFe₂O₄ is an active area of research, studies on related doped manganese oxide systems have shown significant improvements in specific capacitance and cycling stability, highlighting the potential of this approach. researchgate.net

The table below provides a conceptual overview of how doping can influence key electrochemical parameters, based on general principles and findings in related materials.

DopantPotential Impact on Crystal StructurePotential Impact on Electrochemical Performance
Cations (e.g., Zn, Ni, Cu, Mg, Al) Altered lattice parameters, changes in cation distribution, potential for phase stabilization. nih.govresearchgate.netImproved electronic conductivity, enhanced rate capability, increased cycling stability.
Anions Modified bond lengths and angles, altered electronic structure.Potential for higher reversible capacity, improved ionic diffusion, enhanced structural stability. pku.edu.cn

Defect Engineering for Enhanced Functionality of this compound Materials

Defect engineering is a powerful strategy to manipulate the intrinsic properties of this compound (MnFe₂O₄) and tailor its functionality for specific applications. By intentionally introducing defects such as vacancies, interstitials, and substitutional dopants, it is possible to precisely control the material's electronic, magnetic, and structural characteristics. This section explores the multifaceted effects of defect engineering on this compound systems, with a focus on tuning charge and spin distribution, modulating the band gap, and enhancing structural stability.

Tuning Charge and Spin Distribution in Doped this compound

The introduction of dopant ions into the this compound lattice profoundly influences the distribution of charge and spin, primarily by altering the cation distribution between the tetrahedral (A) and octahedral (B) sites of the spinel structure. This redistribution of cations directly impacts the magnetic properties of the material, which are governed by the superexchange interactions between ions on the A and B sub-lattices.

The substitution of Mn²⁺ or Fe³⁺ with other transition metal ions also leads to significant changes in magnetic anisotropy. Doping with cobalt (Co²⁺), for example, has been shown to remarkably increase the magnetic anisotropy of MnFe₂O₄ nanoparticles. arpnjournals.org This is attributed to the contribution of the Co²⁺ ions, which possess a strong spin-orbit coupling. The coercive field, a measure of the material's resistance to demagnetization, is therefore substantially enhanced.

Mössbauer spectroscopy is a key technique for probing the local magnetic environment of iron atoms and determining the cation distribution. Studies on doped manganese ferrites have revealed that the hyperfine magnetic fields at the Fe nuclei in both A and B sites are sensitive to the type and concentration of neighboring dopant cations. bohrium.com This sensitivity arises from the changes in the superexchange interactions, providing direct evidence of the altered spin distribution at a local level.

The introduction of dopants can also affect the concentration of charge carriers, influencing the material's electrical properties. jetir.org By substituting cations with different valence states, it is possible to create charge imbalances that are compensated by the formation of vacancies or a change in the oxidation state of the existing manganese or iron ions. This can shift the material from an insulating to a semiconducting regime, highlighting the tunability of its electronic structure through doping. For example, the substitution of Fe³⁺ with Ti⁴⁺ can introduce additional electrons, thereby modifying the charge transport properties.

Interactive Table: Effect of Dopants on Magnetic Properties of this compound.

DopantDopant ConcentrationEffect on Saturation Magnetization (Ms)Effect on Coercivity (Hc)Reference
Co²⁺IncreasingGenerally increasesSignificantly increases arpnjournals.org
Mg²⁺Increasing (up to x=0.2)Increases, then decreases- worldscientific.com
Ni²⁺IncreasingIncreases- mdpi.comresearchgate.net
La³⁺IncreasingDecreases- mdpi.comresearchgate.net
Gd³⁺IncreasingDecreases- mdpi.comresearchgate.net
Cu²⁺IncreasingDecreases- researchgate.net

Band Gap Modulation through Doping

The ability to tune the band gap of this compound is crucial for its application in photocatalysis and optoelectronics. Doping with various elements can effectively modify the electronic band structure, leading to a shift in the optical absorption edge and a change in the band gap energy (Eg).

Theoretical studies based on the s-d model have shown that the band gap energy of MnFe₂O₄ nanoparticles can be either decreased or increased depending on the specific dopant ion. mdpi.comresearchgate.net For instance, doping with cobalt (Co) or nickel (Ni) can lead to an increase in the band gap energy. mdpi.comresearchgate.net Conversely, doping with lanthanum (La) or gadolinium (Gd) can cause a decrease in the band gap. mdpi.comresearchgate.net This tunability is attributed to the changes in the exchange interaction constants and the introduction of new energy levels within the band structure by the dopant ions.

Experimental investigations have confirmed these theoretical predictions. Diffuse reflectance spectroscopy (DRS) is commonly employed to determine the optical band gap of semiconductor materials. Studies on copper (Cu²⁺) doped MnFe₂O₄ nanoparticles have demonstrated a decrease in the band gap with increasing copper content. researchgate.net This red shift in the absorption edge is attributed to the creation of sub-bands and additional energy levels resulting from the high surface area and interfacial defects in the agglomerated nanoparticles. researchgate.net

The mechanism behind band gap modulation involves the interaction between the electronic orbitals of the dopant and the host material. The introduction of dopant ions creates new energy states, which can be located within the band gap or near the conduction or valence band edges. These new states can facilitate electronic transitions at lower energies, effectively reducing the band gap. In other cases, doping can lead to a widening of the band gap, a phenomenon known as the Burstein-Moss effect, where the filling of the lower states in the conduction band by charge carriers from the dopant leads to a blue shift in the absorption edge. biointerfaceresearch.com

Interactive Table: Band Gap Energy of Doped this compound.

DopantDopant ConcentrationBand Gap Energy (eV)TrendReference
Undoped MnFe₂O₄-~1.5 - 2.0- researchgate.net
CoIncreasingIncreasesBlue Shift mdpi.comresearchgate.net
LaIncreasingDecreasesRed Shift mdpi.comresearchgate.net
GdIncreasingDecreasesRed Shift mdpi.comresearchgate.net
Cu²⁺Increasing (x=0 to 0.2)DecreasesRed Shift researchgate.net

Structural Stability Enhancement via Defect Engineering

Defect engineering can significantly enhance the structural stability of this compound materials by influencing their crystal structure, lattice parameters, and resistance to phase transformations. The introduction of dopants can induce controlled strain, inhibit grain growth, and heal structural defects, leading to improved performance and durability.

X-ray diffraction (XRD) analysis is a fundamental tool for studying the crystal structure and phase purity of materials. Doping MnFe₂O₄ can lead to shifts in the XRD peaks, indicating a change in the lattice parameters. arpnjournals.org The substitution of host cations with dopant ions of different ionic radii can cause lattice expansion or contraction. For example, doping with manganese, which has a larger atomic radius than iron, can cause the diffraction peaks to shift to slightly smaller angles. arpnjournals.org This controlled modification of the lattice can relieve internal strain and enhance structural integrity.

Doping can also influence the phase stability of manganese oxide materials. For instance, in manganese dioxide (MnO₂), doping with iron (Fe) has been shown to induce a phase transformation from the α-MnO₂ to the Ramsdellite R-MnO₂ structure. nih.gov This demonstrates that doping can be used to stabilize specific crystalline phases that may exhibit superior properties for certain applications.

Furthermore, defect engineering can be employed to "heal" existing structural defects. For example, the introduction of boron (B) into the MnFe₂O₄ lattice has been shown to optimize the electronic configuration and promote electron transfer, which can reduce the energy barrier for certain reactions and potentially enhance the material's stability during electrocatalytic processes. researchgate.net The creation of oxygen vacancies is another form of defect engineering that can influence structural and electronic properties. nih.gov These vacancies can act as active sites for catalytic reactions and can also accommodate strain within the crystal lattice.

The stability of nanoparticle suspensions can also be improved through doping. In some cases, doping has been shown to result in a narrower particle size distribution, which can reduce the tendency for agglomeration and improve the long-term stability of colloidal solutions. arpnjournals.org

Interactive Table: Structural Effects of Doping on this compound.

DopantEffect on Lattice ParameterPhase TransformationOther Structural EffectsReference
MnIncreases-Increases average crystalline size up to 10% doping arpnjournals.org
MgDecreases-- worldscientific.com
Fe (in MnO₂)-α-MnO₂ to R-MnO₂Increased micro-strain and oxygen vacancies nih.gov
B--Optimizes electronic configuration researchgate.net

Surface Chemistry and Redox Reactivity of Manganese Diiron Oxide

Surface Adsorption Mechanisms of Manganese Diiron Oxide

The surface of this compound (MnFe₂O₄) possesses a high density of active sites, making it an effective adsorbent for various environmental pollutants. The adsorption mechanisms are complex and are influenced by the physicochemical properties of both the adsorbent and the adsorbate, as well as the solution chemistry, such as pH. The primary forces driving adsorption onto this compound surfaces include electrostatic interactions, ion exchange, and the formation of surface complexes.

Adsorption of Organic Contaminants on this compound Surfaces

This compound nanoparticles and composites have demonstrated significant potential for the removal of organic contaminants from aqueous solutions. The adsorption process is largely governed by the interaction between the functional groups of the organic molecules and the oxide surface. Manganese oxides, in general, are powerful oxidants capable of degrading a wide range of organic compounds, including phenols and anilines d-nb.info. The surface of MnFe₂O₄ facilitates the adsorption of these contaminants, which is often the initial step before any subsequent degradation or transformation.

The mechanism can involve:

Surface Complexation: Organic molecules with functional groups like hydroxyl (-OH) or carboxyl (-COOH) can form inner-sphere complexes with the manganese and iron ions on the oxide surface.

Electrostatic Attraction: The surface charge of this compound is pH-dependent. At a pH below its point of zero charge (pHpzc), the surface is positively charged and attracts anionic organic species. Conversely, above the pHpzc, the surface is negative and attracts cationic pollutants.

Hydrogen Bonding: Polar organic compounds can form hydrogen bonds with the hydroxyl groups present on the surface of the this compound.

Research on biochar modified with iron-manganese oxides has shown enhanced adsorption capabilities for organic pollutants, attributed to the increased specific surface area and the synergistic effects of the different components mdpi.comresearchgate.net.

Adsorption of Heavy Metal Ions by this compound

This compound is a highly effective adsorbent for the removal of heavy metal ions from wastewater. The high specific surface area and the presence of numerous hydroxyl groups on its surface contribute to its excellent adsorption capacity. The adsorption of heavy metals is strongly dependent on the pH of the solution, as it affects both the surface charge of the adsorbent and the speciation of the metal ions bohrium.com. Generally, the adsorption of cationic heavy metals increases with increasing pH bohrium.comsci-hub.se.

The primary mechanisms for heavy metal ion adsorption include:

Ion Exchange: Protons from the surface hydroxyl groups can be exchanged for metal ions from the solution.

Electrostatic Adsorption: At pH values above the point of zero charge, the negatively charged surface of this compound attracts positively charged heavy metal ions.

Chemical Precipitation and Complexation: Metal ions can precipitate as hydroxides on the surface or form inner-sphere complexes with the oxide functional groups mdpi.com. Studies on Fe-Mn oxide modified biochar for lead (Pb(II)) removal have identified complexation and ion exchange as key mechanisms mdpi.comresearchgate.net.

The adsorption process for many heavy metals on iron-manganese oxides has been found to follow the Langmuir isotherm model, suggesting monolayer adsorption on a homogeneous surface mdpi.comresearchgate.net.

Adsorption Capacities of Various Heavy Metals on Manganese-Iron Oxide Based Adsorbents
AdsorbentHeavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
Fe-Mn Oxide Modified Biochar (FM-BC)Pb(II)165.88 mdpi.com
Manganese Oxide-Loaded BiocharPb(II)47.05 mdpi.com
Hydrous Manganese Oxide (HMO)Pb(II)Higher than Cd(II) and Zn(II) bohrium.com
Octahedral Molecular Tunnel Structure (OMS) Manganese OxidePb(II)Excellent selectivity and 98% efficiency nih.gov

Heterogeneous Oxidation Mechanisms Catalyzed by this compound

This compound acts as a heterogeneous catalyst in various oxidation reactions, playing a crucial role in the transformation and degradation of environmental contaminants. Its catalytic activity stems from the ability of its constituent metals, manganese and iron, to exist in multiple oxidation states and facilitate electron transfer processes d-nb.inforesearchgate.net.

Role of Manganese and Iron Oxidation States in Redox Reactions

The redox reactivity of this compound is intrinsically linked to the variable oxidation states of manganese (e.g., Mn(II), Mn(III), Mn(IV)) and iron (e.g., Fe(II), Fe(III)). These metals can act as both electron donors and acceptors, enabling the catalysis of a wide range of redox reactions epfl.ch.

Manganese Oxidation States: Manganese oxides are recognized as some of the strongest natural oxidants gatech.edu. Within the MnFe₂O₄ structure, Mn ions can participate in electron transfer. For instance, Mn(III) has been shown to be more reactive than Mn(IV) in the oxidation of certain organic compounds like bisphenol A, but less reactive in the oxidation of As(III) d-nb.info. The oxidation of Mn(II) on mineral surfaces, including iron oxides, is a key abiotic pathway for the formation of manganese oxides gatech.eduresearchgate.net.

Iron Oxidation States: Iron oxides generally have a lower oxidizing ability compared to manganese oxides d-nb.info. However, the Fe(II)/Fe(III) redox couple is central to many environmental processes. In the context of MnFe₂O₄, Fe(II) can be oxidized to Fe(III), while Fe(III) can be reduced. The reaction of aqueous Fe(II) with manganese oxides often results in the formation of an Fe(III) oxide coating on the manganese oxide surface nih.gov. This surface coating can influence the ongoing redox activity of the particle nih.gov.

Autocatalytic Oxidation Processes on this compound

Autocatalysis occurs when a product of a reaction acts as a catalyst for that same reaction. In systems involving manganese oxides, autocatalytic behavior has been observed, particularly in oxidation reactions involving permanganate. The manganese dioxide (MnO₂) colloids formed as a product can significantly accelerate the oxidation of certain organic compounds, such as glycine researchgate.net. This is attributed to the adsorption of reactants onto the surface of the newly formed MnO₂ particles, creating active complexes that are more readily oxidized researchgate.net.

Interaction of this compound with Environmental Species

This compound can interact with various reactive species present in the environment, such as hydrogen peroxide, ozone, and carbon monoxide. These interactions can lead to the transformation of the oxide surface, the generation of highly reactive radicals, or the catalytic conversion of the species themselves.

Hydrogen Peroxide (H₂O₂): Manganese oxides are well-known for their ability to catalyze the decomposition of hydrogen peroxide into oxygen and water washington.eduquora.com. This reaction proceeds rapidly upon contact. The interaction is complex, and in the context of electrochemistry, manganese oxides like Mn₂O₃ show high catalytic activity for both the reduction of oxygen to hydrogen peroxide and the subsequent decomposition of H₂O₂ sci-hub.se. This catalytic activity is crucial in processes like the oxygen reduction reaction. The presence of both iron and manganese in MnFe₂O₄ could lead to Fenton-like and peroxide-mediated oxidation mechanisms, where H₂O₂ reacts with the metal centers to produce highly oxidizing hydroxyl radicals rug.nlnih.gov.

Ozone (O₃): Ozone is a powerful oxidant used in water treatment to remove dissolved iron and manganese ozcon.co.ukozonesolutions.comabsoluteozone.com. Ozone rapidly oxidizes soluble Mn(II) to form insoluble manganese dioxide (MnO₂) and Fe(II) to Fe(III), which precipitates as ferric hydroxide (B78521) knowyourh2o.comspartanwatertreatment.com. A surface of this compound would likely interact strongly with ozone. The reaction consumes approximately 0.88 mg of ozone per mg of Mn(II) oxidized absoluteozone.comknowyourh2o.com. Over-ozonation can lead to the formation of soluble permanganate (MnO₄⁻), which imparts a pink color to the water ozonesolutions.comknowyourh2o.com.

Carbon Monoxide (CO): The interaction of carbon monoxide with manganese and iron oxides is relevant in fields such as catalysis and sensor technology. While studies on CO release from manganese carbonyl complexes are prevalent acs.orgnih.govresearchgate.net, the direct interaction with the MnFe₂O₄ surface is less documented in environmental contexts. However, research into the chemical conversion of carbon dioxide (CO₂) using manganese metal has shown that it can produce manganese(II) oxide (MnO) and carbon monoxide at elevated temperatures sci-hub.se. This suggests that the reverse reaction, the oxidation of CO, could potentially be catalyzed by manganese-iron oxides under specific conditions.

Surface Modification Strategies for Tailored Reactivity of this compound

The reactivity and applicability of this compound (MnFe₂O₄) nanoparticles are significantly influenced by their surface chemistry. Bare nanoparticles often suffer from issues like aggregation, oxidation, and poor dispersibility in biological or environmental systems, which can limit their effectiveness. Surface modification strategies are therefore crucial for tailoring their properties to specific applications by improving stability, introducing new functionalities, and controlling their interactions with the surrounding environment. These strategies can be broadly categorized into coating with organic or inorganic materials and surface functionalization with small molecules.

Organic Polymer Coatings

Coating MnFe₂O₄ nanoparticles with organic polymers is a widely employed strategy to enhance their colloidal stability, biocompatibility, and to provide functional groups for further conjugation.

Chitosan Coating: Chitosan, a natural polysaccharide, is a popular choice for coating MnFe₂O₄ nanoparticles due to its biocompatibility, biodegradability, and the presence of reactive amine and hydroxyl groups on its surface. The coating process can be achieved both after the nanoparticle synthesis and in situ during their formation nih.gov. The presence of a chitosan coating can influence the particle size and surface charge, which are critical parameters for their behavior in biological systems. For instance, chitosan-coated MnFe₂O₄ nanoparticles have shown a positive surface charge over a wide pH range, which is beneficial for electrostatic interactions with negatively charged biological membranes kashanu.ac.ir.

The impact of chitosan coating on the physicochemical properties of MnFe₂O₄ nanoparticles is significant. Studies have shown that the coating can lead to an increase in the hydrodynamic size of the nanoparticles while maintaining a stable colloidal suspension, as indicated by high zeta potential values mdpi.comresearchgate.net. The magnetic properties can also be affected, with some studies reporting a decrease in saturation magnetization after coating due to the presence of a non-magnetic polymer layer researchgate.net.

Table 1: Effect of Chitosan Coating on Physicochemical Properties of MnFe₂O₄ Nanoparticles

NanoparticleCore Size (nm)Hydrodynamic Size (nm)Zeta Potential (mV)Saturation Magnetization (emu/g)Reference
Bare MnFe₂O₄~15--49.2 researchgate.net
Chitosan-coated MnFe₂O₄~15~20-23.6 researchgate.net
Chitosan-coated MnFe₂O₄ (5 nm core)5< 250+478 (at 300 K) mdpi.com
Chitosan-coated MnFe₂O₄ (15 nm core)15< 250+4141 (at 300 K) mdpi.com
Chitosan-coated Mn₀.₅Co₀.₅Fe₂O₄1315-33.2 researchgate.net

Data compiled from multiple sources.

Other Polymer Coatings: Besides chitosan, other polymers such as polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) have been used to coat MnFe₂O₄ nanoparticles. PVP-coated MnFe₂O₄ nanoparticles synthesized via a sonochemical method have demonstrated good dispersion and superparamagnetic properties daneshyari.com. PEG is often used to create a "stealth" layer on the nanoparticle surface, which helps in evading the mononuclear phagocyte system in vivo, thereby prolonging their circulation time for biomedical applications.

Inorganic and Core-Shell Modifications

Creating a core-shell structure with an inorganic material as the shell is another effective strategy to modify the surface of MnFe₂O₄ nanoparticles. This approach can enhance stability, prevent metal ion leaching, and introduce new functionalities.

Silica Coating: A silica (SiO₂) shell is commonly used to encapsulate magnetic nanoparticles. The silica layer is chemically inert, biocompatible, and provides a surface rich in silanol groups that can be easily functionalized with various organic molecules. This functionalization allows for the attachment of targeting ligands, drugs, or fluorescent dyes.

Bi-Magnetic Core-Shell Nanoparticles: A more advanced approach involves creating a core-shell structure where both the core and the shell are magnetic materials with different properties. For example, bi-magnetic core-shell nanoparticles of CoFe₂O₄@MnFe₂O₄ have been synthesized, where a "hard" magnetic core (CoFe₂O₄) is coated with a "soft" magnetic shell (MnFe₂O₄) nih.gov. This combination allows for the tuning of magnetic properties, such as the specific absorption rate (SAR) in magnetic hyperthermia. The CoFe₂O₄@MnFe₂O₄ core-shell nanoparticles have shown high SAR values, making them promising candidates for cancer therapy nih.gov.

Table 2: Properties of Inorganic and Core-Shell Modified MnFe₂O₄ Nanoparticles

Nanoparticle SystemMean Particle Size (nm)Saturation Magnetization (Ms)Specific Absorption Rate (SAR) (W/g)Reference
CoFe₂O₄@MnFe₂O₄14.4 ± 2.4High210–320 nih.gov
Polyaniline/Fe₃O₄ coated on MnFe₂O₄-66.7 emu/g (for Fe₃O₄)- researchgate.net

Data compiled from multiple sources.

Surface Functionalization with Small Molecules

Attaching small organic molecules to the surface of MnFe₂O₄ nanoparticles is a precise way to tailor their surface chemistry and reactivity. These molecules can introduce specific functional groups (e.g., -NH₂, -COOH, -SH) that can alter the nanoparticle's charge, hydrophilicity, and reactivity.

Ethylenediamine Functionalization: Ethylenediamine is a small molecule that can be used to functionalize the surface of MnFe₂O₄ nanoparticles, introducing primary amine groups. These functionalized nanoparticles have shown potential in biomedical applications like magnetic hyperthermia. Research has demonstrated that ethylenediamine-functionalized MnFe₂O₄ nanoparticles exhibit a significant heating ability under an alternating magnetic field, with high SAR values, making them effective heat mediators for cancer therapy oaji.netasianpubs.org.

Table 3: Hyperthermia Characteristics of Ethylenediamine-Functionalized MnFe₂O₄ Nanoparticles

Concentration (mg/mL)Magnetic Field (Oe)Max. Temperature Rise (°C)SAR (W/g)Reference
5335.248.7694.65 oaji.net
10335.256.34- oaji.net

Data from Ghutepatil et al., Asian Journal of Chemistry.

Tartrate Functionalization: Functionalization with sodium tartrate has been shown to induce novel properties in MnFe₂O₄ nanoparticles. This surface modification can lead to the emergence of multicolor fluorescence and enhanced photocatalytic activity. The functionalized nanoparticles have demonstrated the ability to degrade model water contaminants under light irradiation, highlighting their potential for environmental remediation.

By carefully selecting the appropriate surface modification strategy, the properties of this compound nanoparticles can be precisely engineered to meet the demands of a wide range of applications, from biomedicine to environmental science.

Catalytic Applications of Manganese Diiron Oxide

Environmental Catalysis by Manganese Diiron Oxide

The catalytic prowess of this compound is particularly evident in environmental applications, where it is utilized to degrade pollutants, eliminate odors, and facilitate key electrochemical reactions for clean energy technologies.

Oxidation of Volatile Organic Compounds (VOCs)

Manganese-based oxides are recognized as effective catalysts for the total oxidation of volatile organic compounds (VOCs), which are harmful atmospheric pollutants. nih.gov The spinel structure of compounds like this compound, which can be represented as Mn²⁺(Fe³⁺)₂O₄, provides active sites that facilitate redox cycles essential for VOC oxidation. combustion-institute.it Research has shown that manganese oxides, particularly those with the Mn₃O₄ structure (structurally analogous to MnFe₂O₄), are highly active for the oxidation of various VOCs, including ethylene (B1197577), propylene, and toluene. combustion-institute.it

The catalytic efficiency is attributed to the presence of both Mn²⁺ and Mn³⁺ cations, which act as Lewis acidic sites and promote redox-type mechanisms. combustion-institute.it For instance, sphere-shaped Mn₃O₄ has demonstrated the ability to completely oxidize methyl-ethyl-ketone (MEK) to CO₂ at a relatively low temperature of 200 °C, with a low activation energy of 30.8 kJ/mol. cardiff.ac.uk This high activity is linked to abundant oxygen vacancies and strong reducibility. cardiff.ac.uk Studies on mixed iron-manganese oxides have further confirmed that the presence of an Mn₂O₃ phase can enhance catalytic activity for propane (B168953) oxidation. mdpi.com When using ozone as an oxidant, silica-supported manganese oxide catalysts have been shown to significantly reduce the reaction temperature and activation energy for acetone (B3395972) oxidation. vt.edu

Decomposition of Malodorous Substances (e.g., Ammonia (B1221849), Ozone)

This compound also serves as an effective catalyst for the decomposition of malodorous and harmful gases like ozone (O₃) and ammonia (NH₃). Its excellent biocompatibility and catalytic activity make it suitable for air purification applications. acs.org Amorphous MnFe₂O₄ nanocatalysts have exhibited exceptional performance in ozone decomposition, achieving a conversion rate of 99.9% for 50 ppm O₃ in dry gas. acs.org Even under humid conditions (60% relative humidity), the catalyst maintains a high conversion rate of 77.4%. acs.org The high efficiency is attributed to abundant oxygen vacancies on the catalyst's surface, which facilitate critical electron transfer processes for ozone breakdown. acs.org

In the context of ammonia, manganese ferrite (B1171679) nanoparticles have been investigated for gas sensing applications. researchgate.net Materials based on MnFe₂O₄ have shown high selectivity towards ammonia at room temperature, indicating a strong interaction between the catalyst surface and ammonia molecules, which is the first step in catalytic decomposition. researchgate.net

Oxidative Degradation of Organic Pollutants (e.g., Dyes, Phenols)

This compound is a robust catalyst for breaking down persistent organic pollutants in water through advanced oxidation processes (AOPs). It can activate oxidants like peroxydisulfate (B1198043) and ozone to generate highly reactive radicals for pollutant degradation.

In one study, MnFe₂O₄ nanoparticles were used to activate potassium peroxydisulfate for the oxidative degradation of phenol (B47542). nih.gov High removal efficiencies exceeding 90% were achieved under optimized conditions, with about 60% of the phenol being mineralized to carbon dioxide and water. nih.gov The catalytic ozonation of 4-chlorophenol (B41353) is also effectively enhanced by MnFe₂O₄, which promotes the decomposition of ozone to generate hydroxyl radicals. acs.org

Furthermore, MnFe₂O₄ has been employed in photocatalysis and electro-Fenton processes. When combined with reduced graphene oxide (rGO), MnFe₂O₄ heterostructures show significantly enhanced photocatalytic activity for the degradation of methylene (B1212753) blue dye under UV irradiation. researchgate.netepa.gov In the presence of MnFe₂O₄/rGO, 97% of the dye was degraded in just 60 minutes, compared to 84% degradation after 290 minutes with bare MnFe₂O₄ nanoparticles. epa.gov In a heterogeneous electro-Fenton system, an MnFe₂O₄-graphene oxide composite catalyst achieved 97.5% removal of Rhodamine B dye within 60 minutes. mdpi.com

Degradation of Organic Pollutants using MnFe₂O₄ Catalysts
PollutantOxidation SystemCatalystKey FindingsReference
PhenolPeroxydisulfateMnFe₂O₄ nanoparticles>90% removal efficiency; 60% mineralization. nih.gov
4-ChlorophenolOzonationMnFe₂O₄Highly effective in catalyzing ozone decomposition to form hydroxyl radicals. acs.org
Methylene BluePhotocatalysis (UV)MnFe₂O₄/rGO97% degradation in 60 minutes. epa.gov
Rhodamine BHeterogeneous Electro-FentonMnFe₂O₄-GO97.5% removal in 60 minutes. mdpi.com

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. Spinel oxides, including this compound, have been widely explored as cost-effective electrocatalysts for OER. researchgate.net The catalytic activity of MnFe₂O₄ is strongly influenced by the oxidation state and site occupancy of the manganese cations within the spinel structure. researchgate.netsemanticscholar.org

Research indicates that Mn³⁺ ions are more catalytically active than Mn²⁺ ions for OER. researchgate.net By modulating the degree of inversion and cation oxidation state through simple annealing processes, the OER performance of MnFe₂O₄ can be optimized. researchgate.net Specifically, having more Mn cations in the octahedral sites of the spinel lattice leads to enhanced pseudocapacitive behavior, which is beneficial for electrocatalysis. researchgate.net The presence of Mn³⁺ is considered essential for the OER activity of manganese-based oxides. rsc.org

Oxygen Reduction Reaction (ORR) Electrocatalysis

The oxygen reduction reaction (ORR) is the counterpart to OER and is fundamental to the operation of fuel cells and metal-air batteries. Nanocrystalline MnFe₂O₄ has demonstrated promise as an efficient catalyst for the ORR in alkaline solutions. acs.orgarxiv.orgarxiv.org The performance of MnFe₂O₄ in ORR is also tied to its structural and electronic properties.

Studies on both nanocrystalline and highly ordered thin-film forms of MnFe₂O₄ have revealed that distinct redox features of both Mn and Fe contribute to the electrocatalytic reduction of oxygen. acs.orgarxiv.org In nanocrystalline MnFe₂O₄, the diffusion-limited current is primarily achieved through Mn-based catalysis. arxiv.org However, in epitaxially grown thin films, the catalysis can be dominated by Fe reduction, a difference attributed to the density of Mn surface sites and the material's conductivity. acs.orgarxiv.org Similar to OER, the presence of Mn³⁺ has been found to be more catalytically active than Mn²⁺ in catalyzing the ORR. researchgate.net The calcination temperature of MnFe₂O₄ nanospheres can also be tuned to alter the chemical surface composition and microstructure, thereby affecting the electrocatalytic properties for ORR. researchgate.net

Electrocatalytic Performance of MnFe₂O₄
ReactionKey Active Species/SiteInfluencing FactorsReference
Oxygen Evolution Reaction (OER)Mn³⁺ in octahedral sitesCation oxidation state, site occupancy (inversion degree). researchgate.netsemanticscholar.org
Oxygen Reduction Reaction (ORR)Mn³⁺, Mn and Fe surface sitesCrystallinity (nanocrystalline vs. thin film), surface termination, calcination temperature. researchgate.netacs.orgarxiv.orgresearchgate.net

Organic Synthesis Catalysis Utilizing this compound

Beyond environmental remediation, manganese-based catalysts, including ferrites, are valuable in organic synthesis due to their efficiency, magnetic recoverability, and low cost. nih.gov Manganese can exist in multiple oxidation states (from +2 to +7), making it highly versatile for promoting a wide array of chemical transformations such as oxidation, reduction, and cross-coupling reactions. nih.govunl.pt

Manganese-based magnetic catalysts, which include manganese-doped ferrites, are particularly effective in oxidation reactions. nih.gov They can be used for the selective oxidation of alcohols to aldehydes and ketones. nih.gov These catalysts also play a role in C-H bond activation, a significant area of research that avoids the need for pre-functionalization of substrates, thereby reducing waste. unl.ptepa.gov Bio-inspired manganese complexes have been developed for various oxidation reactions, including the epoxidation of alkenes. uu.nl The magnetic nature of MnFe₂O₄ allows for easy separation from the reaction mixture using an external magnet, which simplifies product purification and enables catalyst recycling, aligning with the principles of green chemistry. nih.gov

Oxidative Aromatization of N-heterocycles

Manganese oxides have been demonstrated as effective heterogeneous catalysts for the oxidative aromatization of saturated nitrogen-heterocycles. This process is crucial for the synthesis of various aromatic N-heterocyclic compounds, which are important structural motifs in pharmaceuticals and functional materials. A study reported a heterogeneous, aerobic, and additive-free catalytic protocol using a mesoporous manganese oxide material for this transformation. nih.govdntb.gov.ua The reaction proceeds under environmentally benign conditions, and the catalyst can be easily separated by filtration and reused for multiple cycles. researchgate.net Mechanistic investigations suggest the involvement of radical intermediates and a multi-electron redox cycle between manganese centers. researchgate.net

In a specific example, the oxidation of a dihydrotriazine, considered a "formal" Schiff's base, using manganese dioxide (γ-MnO2) led to the formation of a naphthofuro-fused triazine through a C-C/C-O oxidative coupling reaction. nih.gov The reaction conditions were optimized to achieve a near-quantitative yield of the desired product. nih.gov

Table 1: Oxidative Aromatization of "Formal" Schiff's Base 3aa with γ-MnO2 nih.gov

EntrySolventTemperature (°C)Time (h)Yield of 4aa (%)
1CHCl3503~100

Alkene Oxidation and Enantioselective Epoxidation

Manganese complexes are well-known catalysts for the oxidation of alkenes, particularly for epoxidation reactions. While the provided information primarily focuses on manganese complexes rather than the specific this compound, the principles of catalysis are relevant. Manganese porphyrin complexes, for instance, have been shown to catalyze the epoxidation of a variety of alkenes with iodosylbenzene as the oxidant, yielding epoxides in moderate to high yields. nih.gov The active species in these reactions is believed to be a high-valent manganese-oxo species. nih.gov

The development of enantioselective epoxidation catalysts is of significant interest. Iron and manganese catalysts with aminopyridine ligands have shown promise in promoting enantioselective epoxidation of alkenes with high efficiency and yields. acs.org The choice of oxidant can influence the active species and the resulting enantioselectivity. acs.org While some manganese-based systems have been developed for alkene oxidation with hydrogen peroxide, achieving high efficiency and selectivity can be challenging. rug.nl The addition of additives like acetic acid has been shown to enhance the catalytic activity of some manganese complexes in alkene epoxidation. rsc.org

Alkane Hydroxylation

The selective oxidation of inert C-H bonds in alkanes to alcohols (hydroxylation) is a challenging but highly desirable transformation. Manganese-based catalysts have emerged as promising candidates for this reaction, mimicking the function of monooxygenase enzymes. researchgate.net Both iron and manganese complexes with aminopyridine ligands are powerful catalysts for aliphatic C-H bond hydroxylation. acs.org

Mechanistic studies suggest that the reaction proceeds through a hydrogen atom transfer (HAT) from the alkane to a high-valent metal-oxo species, forming a metal-hydroxo intermediate and a carbon radical, followed by a rapid rebound of the hydroxyl group. acs.org Synthetic manganese catalysts have been shown to mediate competitive desaturation and hydroxylation pathways. nih.gov The stereoelectronic properties of the catalyst and the orientation of the substrate radical with respect to the manganese-hydroxo intermediate can determine the product distribution. nih.gov

In some biological systems, a heterobimetallic manganese-iron active site has been identified in an enzyme that hydroxylates a strong aliphatic C-H bond. acs.org This discovery highlights the potential of mixed manganese-iron oxides to perform challenging C-H activation reactions.

Hydrogen Peroxide Disproportionation (Catalase Mimics)

Manganese-containing enzymes, known as manganese catalases (MnCATs), play a crucial role in protecting biological systems from oxidative damage by catalyzing the disproportionation of hydrogen peroxide (H2O2) into water and oxygen. nih.govresearcher.life Synthetic complexes that mimic the function of these enzymes are of great interest. While the prompt specifies this compound, the available research focuses on dimanganese or diiron complexes as catalase mimics. These studies provide insights into the potential mechanisms for H2O2 disproportionation by mixed metal oxides.

Non-heme diiron complexes have been shown to exhibit catalase-like activity, with the catalytic cycle involving the formation of diiron-peroxo species. researcher.lifenih.gov The redox potential of the iron centers plays a critical role in the rate of formation and reactivity of these peroxo intermediates. nih.govmdpi.com Similarly, complexes formed between manganese and macrocyclic ligands like cyclen and pyclen act as functional mimics of catalase enzymes. rsc.org The disproportionation of H2O2 is facilitated by these complexes, and their catalytic activity is influenced by the structure of the ligand. rsc.org The inorganic catalyst manganese dioxide is also known to effectively catalyze the decomposition of hydrogen peroxide. youtube.com

Industrial Catalysis with this compound

Fischer-Tropsch Process

The Fischer-Tropsch (FT) synthesis is a key industrial process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Iron-based catalysts are commonly used for this process, and the addition of manganese as a promoter can significantly influence their activity and selectivity.

The presence of manganese can affect the textural properties, reduction/carburization behavior, and surface basicity of iron catalysts. researchgate.net An appropriate amount of manganese can enhance the FT synthesis activity, increase the selectivity towards long-chain hydrocarbons, and suppress the formation of methane (B114726). researchgate.netescholarship.org However, excessive manganese can hinder the catalyst's carburization. researchgate.net Studies on manganese oxide-supported iron catalysts have shown that manganese promotion can lead to higher selectivity for lower molecular weight olefins, but this is often accompanied by increased carbon dioxide formation. osti.gov The interaction between iron and manganese is strong in the calcined catalyst, and the promoting effects are attributed to the partial surface coverage of iron by manganese oxide. osti.gov It has also been reported that the addition of manganese oxide to an iron catalyst did not show a clear correlation with an increase in olefin selectivity in some studies. tue.nl

Table 2: Effect of Manganese on Fischer-Tropsch Synthesis Catalyst Performance researchgate.net

CatalystCO Conversion (%)FTY (μmol CO · g Fe⁻¹ · s⁻¹)
Fe--
Fe-13Mn7.116.9

FTY: Fischer-Tropsch synthesis rate

Chemical Looping with Oxygen Uncoupling (CLOU) and Chemical Looping Combustion (CLC)

Chemical looping is a promising technology for carbon capture during combustion. In Chemical Looping Combustion (CLC), an oxygen carrier, typically a metal oxide, transfers oxygen from the air to the fuel, avoiding direct contact between them and producing a concentrated stream of CO2 ready for sequestration. ntnu.no A variation of this process is Chemical Looping with Oxygen Uncoupling (CLOU), where the oxygen carrier releases gaseous oxygen in the fuel reactor, allowing for the direct combustion of solid fuels. researchgate.net

Combined oxides of manganese and iron have shown great potential as oxygen carriers for both CLC and CLOU processes due to their favorable thermodynamic properties. researchgate.netmdpi.com These materials can release and take up oxygen at reasonably fast rates within the desired temperature range for chemical looping applications. researchgate.net Oxygen carriers synthesized from manganese ores with the addition of iron oxide have been investigated and have shown good reactivity with gaseous fuels like methane and syngas, as well as with solid fuels. researchgate.net The primary active phase in these materials is often a mixed manganese-iron oxide with a bixbyite structure ((Mn,Fe)2O3). researchgate.net While these materials exhibit good chemical properties, their physical stability and resistance to attrition need to be further improved for practical applications. researchgate.netmdpi.com

Table 3: Oxygen Release from a Synthetic Fe/Mn-oxide Particle in CLOU Experiments researchgate.net

Temperature (°C)O2 Concentration in Outlet (vol%)
1000~7.5

Biomedical Research Applications of Manganese Diiron Oxide Based Nanomaterials

Drug Delivery Systems as Nanocarriers

Manganese diiron oxide-based nanomaterials are being extensively investigated as nanocarriers for targeted drug delivery. Their high surface area-to-volume ratio allows for the efficient loading of therapeutic agents. These nanoparticles can be functionalized to respond to specific stimuli within the body, such as pH changes or the presence of certain enzymes, enabling controlled and targeted drug release.

For instance, manganese dioxide nanosheets have been explored as carriers for chemotherapeutic drugs like cisplatin. dovepress.com The drug is physically adsorbed onto the nanosheets, which can then be functionalized with targeting ligands, such as hyaluronic acid, to enhance their uptake by cancer cells. dovepress.com The acidic tumor microenvironment can trigger the degradation of the nanosheets and the release of the drug, improving therapeutic efficacy while minimizing systemic toxicity. dovepress.com Similarly, iron oxide nanoparticles have been widely studied for magnetically guided drug delivery, where an external magnetic field can direct the drug-loaded nanoparticles to the tumor site. mdpi.comresearchgate.net

Nanocarrier SystemTherapeutic AgentTargeting Ligand/StimulusResearch Finding
Manganese Dioxide NanosheetsCisplatinHyaluronic Acid / Low pHEnhanced delivery to tumor cells and improved therapeutic efficiency in vitro and in vivo. dovepress.com
Iron Oxide NanoparticlesDoxorubicinExternal Magnetic FieldTargeted accumulation at the tumor site, leading to localized drug release and reduced side effects. mdpi.com

Tumor Therapy through Microenvironment Modulation (e.g., Alleviating Tumor Hypoxia)

The tumor microenvironment (TME) presents significant barriers to effective cancer therapy, with hypoxia (low oxygen levels) being a major contributor to treatment resistance. This compound-based nanomaterials offer innovative strategies to modulate the TME and enhance therapeutic outcomes.

Manganese dioxide (MnO2) nanoparticles can react with the endogenous hydrogen peroxide (H2O2) often found in the TME to produce oxygen. nih.govnih.gov This in-situ oxygen generation can alleviate tumor hypoxia, thereby sensitizing cancer cells to radiotherapy and photodynamic therapy. nih.gov Furthermore, this reaction consumes H2O2, a reactive oxygen species that can contribute to tumor progression, and depletes glutathione (B108866) (GSH), an antioxidant that protects cancer cells. nih.govnih.gov Manganese ferrite (B1171679) nanoparticles have also been shown to remodel the tumor microenvironment by alleviating hypoxia and enhancing antitumor immunity, making cancer cells more susceptible to radiation therapy. mdpi.com

NanomaterialMechanism of ActionTherapeutic Enhancement
Manganese Dioxide (MnO2)Catalyzes H2O2 to produce O2Alleviates tumor hypoxia, enhancing radiotherapy and photodynamic therapy. nih.govnih.gov
Manganese Ferrite (MnFe2O4)Alleviates hypoxia and strengthens antitumor immunityIncreases sensitivity of hepatocellular carcinoma to radiation. mdpi.com

Biosensing Platforms (e.g., Fluorescent Probes)

The unique optical and catalytic properties of this compound-based nanomaterials make them valuable components in the development of sensitive and selective biosensing platforms. These nanomaterials can be employed in various detection methods, including fluorescence, colorimetry, and electrochemistry.

For example, manganese dioxide nanosheets can act as a quencher for fluorescent probes. rsc.org In the presence of a specific analyte, the nanosheets are degraded, leading to the restoration of the fluorescence signal. This "turn-on" fluorescence mechanism has been utilized for the detection of various biomolecules. rsc.org Manganese-doped iron oxide nanoparticles have also been investigated for their potential in biosensor applications, where their catalytic properties can be harnessed to generate a detectable signal. nanoient.orgnanoient.org A ratiometric biosensor using manganese dioxide nanosheets and nitrogen-doped carbon dots has been developed for the quantification of 2,4-dichlorophenoxyacetic acid. mdpi.com

Biosensing PlatformAnalytePrinciple of Detection
MnO2 Nanosheet-based Fluorescent ProbeBiomoleculesFluorescence quenching and restoration. rsc.org
Manganese-doped Fe2O3 NanoparticlesGlucoseElectrochemical detection based on catalytic activity. nanoient.org
MnO2 Nanosheets and Nitrogen-Doped Carbon Dots2,4-Dichlorophenoxyacetic AcidRatiometric fluorescence detection. mdpi.com

Magnetic Resonance Imaging (MRI) Contrast Enhancement

Manganese-based nanoparticles are effective contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic nature of manganese ions. nih.govyoutube.com These nanoparticles can shorten the T1 relaxation time of water protons, leading to a brighter signal in T1-weighted MR images.

Manganese oxide nanoparticles have been developed as T1-weighted MRI contrast agents for tumor detection and diagnosis. nih.gov Their biocompatibility and the ability to generate bright images make them a promising alternative to gadolinium-based contrast agents, which have been associated with potential side effects. nih.govnih.gov The relaxivity of manganese oxide nanoparticles can be tuned by controlling their size and morphology. nih.gov Furthermore, these nanoparticles can be designed to respond to the tumor microenvironment, such as changes in pH or redox state, leading to enhanced MRI signals specifically at the tumor site. nih.gov

MRI Contrast AgentImaging ModalityKey Advantage
Manganese Oxide NanoparticlesT1-weighted MRIGood biocompatibility and bright image contrast. nih.gov
Chelated ManganeseT1-weighted MRIAddresses toxicity concerns of free manganese ions. youtube.com

Gene Therapy Applications

Gene therapy holds promise for treating a wide range of genetic and acquired diseases. A significant challenge in gene therapy is the safe and efficient delivery of genetic material to target cells. This compound-based nanomaterials are being explored as non-viral vectors for gene delivery.

Iron oxide nanoparticles, due to their magnetic properties, can be used for magnetofection, a technique where an external magnetic field is applied to guide the nanoparticle-gene complexes toward the target cells, enhancing transfection efficiency. mdpi.com These nanoparticles can be surface-modified to electrostatically bind and protect nucleic acids (like plasmid DNA and siRNA) from degradation. mdpi.comresearchgate.net While research on this compound specifically for gene therapy is emerging, studies on manganese superoxide (B77818) dismutase (MnSOD) gene therapy highlight the therapeutic potential of manganese in a genetic context, particularly in protecting against radiation-induced cellular damage. mdpi.comnih.govnih.gov

Gene Delivery VectorGenetic MaterialDelivery Method
Iron Oxide NanoparticlesPlasmid DNA, siRNAMagnetofection. mdpi.com
Cationic Polymer-coated Iron Oxide NPsNucleic AcidsEnhanced transfection efficiency through surface charge modification. researchgate.net

Tissue Repair and Organ Protection Strategies

The unique properties of this compound-based nanomaterials are also being harnessed for tissue repair and organ protection. Their ability to modulate the cellular environment and respond to injury-related signals makes them attractive for regenerative medicine.

Manganese dioxide nanoparticles have been shown to protect cartilage from inflammation-induced oxidative stress, a key factor in the progression of osteoarthritis. nih.govnih.gov These nanoparticles can scavenge reactive oxygen species within the joint, mitigating cartilage degradation. nih.gov The general principle of using nanoparticle solutions for tissue adhesion and repair has also been demonstrated, opening up possibilities for their use in closing wounds and repairing soft-tissue organs. eurekalert.org For instance, nanoparticles can bind to the molecular network of tissues, creating numerous connections between surfaces and facilitating rapid adhesion. eurekalert.org

ApplicationNanomaterialProtective Mechanism
Cartilage ProtectionManganese Dioxide NanoparticlesScavenging of reactive oxygen species to mitigate inflammation-induced damage. nih.govnih.gov
Wound ClosureAqueous Nanoparticle SolutionAdsorption to tissue surfaces, forming strong adhesive bonds. eurekalert.org

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells and tissues when present in excess, a condition known as oxidative stress. This compound-based nanomaterials have demonstrated potent ROS scavenging capabilities, making them promising therapeutic agents for a variety of diseases associated with oxidative stress.

Manganese-based complexes and nanoparticles can mimic the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. nih.govresearchgate.net They can catalyze the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into harmless water and oxygen. nih.govnih.gov Different manganese oxides (e.g., MnO2, Mn2O3, and Mn3O4) exhibit varying levels of enzyme-like activities. epa.gov This ROS scavenging ability is central to their protective effects in various biomedical applications, including neuroprotection, anti-inflammation, and mitigating the side effects of cancer therapies. mdpi.comjohnshopkins.edu

Nanomaterial/ComplexMimicked Enzyme ActivityScavenged ROS
Manganese(II/III) ComplexesSuperoxide Dismutase, CatalaseSuperoxide radicals, Hydrogen peroxide. nih.govresearchgate.net
Manganese Oxide Nanoparticles (MnOx)Oxidase, Catalase, Superoxide DismutaseSuperoxide anion, Hydrogen peroxide. epa.gov

Manganese Iron Enzyme Mimicry and Bioinorganic Chemistry Relevant to Diiron Oxide Systems

Modeling Diiron Centers of Non-Heme Iron Enzymes

Non-heme diiron enzymes perform a wide range of crucial oxidative transformations in biology. uchicago.edu The active sites of these enzymes feature a diiron core, typically coordinated by carboxylate and histidine residues, which activates molecular oxygen for substrate oxidation. nih.gov Synthetic modeling of these diiron centers provides invaluable insights into their structure, spectroscopy, and reaction mechanisms. uchicago.eduumn.edu By creating and studying small-molecule analogues, researchers can probe aspects of the enzymatic cycle that are difficult to observe directly in the protein matrix. nih.gov These models aim to replicate not only the static structure of the active site but also its functional chemistry, particularly the intricate process of dioxygen activation. umn.edu

Soluble methane (B114726) monooxygenase (sMMO) is a bacterial enzyme that catalyzes the highly challenging conversion of methane to methanol. nih.govlmu.de Its catalytic heart is the hydroxylase component (MMOH), which contains a carboxylate-bridged diiron center within a four-helix bundle. nih.govnih.gov The resting diiron(III) state, MMOHox, features two antiferromagnetically coupled high-spin Fe(III) ions bridged by hydroxide (B78521) and carboxylate ligands. lmu.dercsb.org Upon reduction, the diiron(II) form, MMOHred, reacts rapidly with O₂ to initiate catalysis. lmu.de

Synthetic analogues have been developed to mimic this diiron core. A notable class of models involves diiron(II) complexes with dinucleating ligands that enforce a specific coordination geometry. acs.orgfigshare.com For instance, sterically hindered diiron(II) tetracarboxylate complexes have been prepared as structural and functional models for the MMOH active site. acs.orgfigshare.com X-ray crystallography of these model compounds has revealed key structural features, such as the "carboxylate shift," where a bridging carboxylate ligand changes its coordination mode, a phenomenon also observed in the native enzymes. researchgate.net

Upon exposure to dioxygen at low temperatures, these diiron(II) model complexes react to form intensely colored diiron(III) peroxo species. figshare.com These intermediates are characterized by spectroscopic techniques, providing a benchmark for understanding the corresponding enzymatic intermediates.

Table 1: Spectroscopic Properties of a Synthetic Diiron(III) Peroxo Complex Mimicking MMOH Intermediates

Spectroscopic Technique Observed Feature Assignment Reference
UV-Vis Spectroscopy λmax ≈ 580 nm Peroxo-to-Fe(III) charge transfer figshare.com
Resonance Raman Spectroscopy ~860 cm-1 (isotope sensitive) O−O stretch of a μ-1,2-peroxo core acs.orgfigshare.com
57Fe Mössbauer Spectroscopy δ₁ ≈ 0.47 mm/s, ΔEQ1 ≈ 0.88 mm/s Inequivalent high-spin Fe(III) sites acs.orgfigshare.com
δ₂ ≈ 0.63 mm/s, ΔEQ2 ≈ 1.20 mm/s

These synthetic systems have been instrumental in characterizing the initial steps of O₂ activation, leading to the formation of a key diiron(IV) intermediate known as Q in the native enzyme, which is responsible for methane hydroxylation. umn.edunih.gov

Ribonucleotide reductase (RNR) is an essential enzyme in all organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. mit.eduwikipedia.org The class I RNRs utilize a diiron center in their R2 subunit (or β2) to generate a stable tyrosyl radical, which is required for catalysis. wikipedia.orgnih.gov The diiron(II) form of the R2 protein reacts with O₂ to form this radical, proceeding through a series of high-valent iron intermediates. acs.orgresearchgate.net

The most famous of these intermediates is a species known as "Intermediate X," which has been identified as a mixed-valent Fe(III)Fe(IV) cluster. acs.orgresearchgate.net Synthetic models have been crucial in confirming the structure and spectroscopic signatures of this high-valent species. uchicago.edu Model complexes have been designed that, upon reaction with dioxygen, produce mixtures of diiron species, including diiron(III,IV) units that serve as excellent spectroscopic models for Intermediate X. uchicago.edu These models replicate the key features of Intermediate X, including its Mössbauer and EPR characteristics, which are consistent with an antiferromagnetically coupled Fe(III)Fe(IV) center with at least one oxo bridge. acs.orgresearchgate.net

Table 2: Comparison of Spectroscopic Features for RNR-R2 Intermediate X and a Synthetic Analogue

Species Technique Key Spectroscopic Parameters Interpretation Reference
RNR-R2 Intermediate X Mössbauer, ENDOR, EXAFS Features consistent with an S=1/2 ground state Antiferromagnetically coupled Fe(III) (S=5/2) and Fe(IV) (S=2) center acs.orgresearchgate.net
Synthetic Diiron(III,IV) Model Mössbauer Spectroscopy Shows distinct Fe(III) and Fe(IV) signals Good spectroscopic model for Intermediate X uchicago.edu

The study of these RNR-R2 mimics helps elucidate the complex redox chemistry involved in the generation of the essential tyrosyl radical and the mechanism of radical transfer within the enzyme. nih.gov

The activation of dioxygen by non-heme diiron enzymes is a fundamental process that enables a diverse range of substrate oxidations. umn.eduacs.org The general mechanism, conserved across enzymes like MMOH and RNR-R2, begins with the reaction of the reduced diiron(II) active site with molecular oxygen. gsartor.org This reaction is typically rapid and leads to the formation of a series of metal-oxo intermediates of increasing oxidizing power. umn.eduacs.org

The consensus mechanism involves the following key steps:

O₂ Binding: Dioxygen binds to one or both of the ferrous ions in the active site. This initial binding may induce conformational changes in the coordinating ligands. researchgate.net

Formation of Peroxodiiron(III): Two electrons are transferred from the diiron(II) center to the bound O₂, cleaving the O-O bond to form a peroxodiiron(III) species (P). researchgate.netgsartor.org This is often the first spectroscopically observable intermediate in the catalytic cycle. gsartor.org This peroxo species can exist in several isomeric forms, such as the μ-1,2-peroxo core identified in model systems. figshare.com

Generation of High-Valent Intermediates: The peroxodiiron(III) intermediate evolves to form more reactive, high-valent species. umn.eduacs.org In MMOH, the peroxo intermediate (Hperoxo) is protonated, which facilitates O-O bond cleavage to form a diiron(IV)-oxo species (Intermediate Q). lmu.de In RNR-R2, the peroxo intermediate decays to form the mixed-valent Fe(III)Fe(IV) Intermediate X. acs.orgresearchgate.net These diiron(III,IV)-oxo and diiron(IV)-oxo species are the powerful oxidants responsible for substrate modification. umn.edu

This sequential activation transforms relatively unreactive O₂ into highly potent oxidizing species capable of cleaving strong C-H bonds. umn.eduumn.edu The specific intermediates formed and their subsequent reactivity are tuned by the protein environment to carry out specific chemical transformations. umn.edu

Manganese and Iron Superoxide (B77818) Dismutases (MnSODs and FeSODs) Insights

Manganese superoxide dismutase (MnSOD) and iron superoxide dismutase (FeSOD) are critical metalloenzymes that provide a primary defense against oxidative stress by detoxifying the superoxide radical (O₂⁻). nih.govportlandpress.com These enzymes belong to a structurally homologous family and are found across all domains of life. nih.govyu.edu Despite their high structural similarity, particularly around the active site which features a metal coordinated by three histidines and one aspartate, most members of this family are specific for either iron or manganese. nih.govmdpi.com This specificity, along with their catalytic mechanism, offers profound insights into how proteins modulate the properties of metal ions for specific biological functions. acs.org

Both MnSOD and FeSOD catalyze the disproportionation of superoxide into molecular oxygen and hydrogen peroxide. nih.govconsensus.app The reaction proceeds via a "ping-pong" mechanism, where the metal ion at the active site is cyclically oxidized and reduced. acs.orgacs.org This two-step process allows the enzyme to act as a true catalyst, reacting with two superoxide molecules in succession. wikipedia.org

The catalytic cycle can be represented by two half-reactions:

M³⁺-SOD + O₂⁻ → M²⁺-SOD + O₂ (Reduction of the metal center)

M²⁺-SOD + O₂⁻ + 2H⁺ → M³⁺-SOD + H₂O₂ (Oxidation of the metal center)

Here, M represents either Mn or Fe. In the first step, a superoxide anion reduces the oxidized (M³⁺) form of the enzyme, releasing a molecule of oxygen. wikipedia.org In the second step, another superoxide anion binds to the reduced (M²⁺) enzyme and is itself reduced to hydrogen peroxide, a process that consumes two protons and regenerates the oxidized state of the enzyme. wikipedia.org This catalytic mechanism transforms the second-order self-dismutation of superoxide into a pair of rapid, first-order reactions, enabling the efficient removal of superoxide even at the low concentrations found within cells. nih.gov

The basis for metal-ion specificity in MnSOD and FeSOD has been a subject of extensive study, as both enzymes can often bind either Mn or Fe, yet are typically active with only one. mdpi.com For example, the MnSOD from E. coli is active when Mn³⁺ is bound but shows negligible activity with Fe³⁺, despite the fact that both ions can occupy the active site. libretexts.orgmdpi.com This specificity does not arise from the primary coordination sphere, which is nearly identical in both enzymes, but rather from the influence of the broader protein environment on the redox potential of the active site metal. nih.govacs.org

For an SOD to be maximally efficient, the redox potential (Eₘ) of its M³⁺/M²⁺ couple must be poised midway between the potentials for the oxidation and reduction of superoxide, which is approximately +0.36 V. acs.org The intrinsic redox potentials of aqueous Fe³⁺/Fe²⁺ and Mn³⁺/Mn²⁺ ions are very different and neither is ideal for this catalysis. The protein environment, therefore, must finely tune this potential. acs.org

Key factors in redox potential tuning include:

Second Coordination Sphere Interactions: Hydrogen bonding networks and electrostatic interactions from amino acid residues outside the immediate coordination sphere have a profound impact. It has been shown that a single, key hydrogen bond to the coordinated solvent molecule can depress the redox potential by hundreds of millivolts. acs.org

The protein scaffold of an Fe-specific SOD is optimized to adjust the iron's potential to the catalytically optimal range, while the Mn-specific SOD scaffold does the same for manganese. Placing the "wrong" metal into the active site results in a redox potential that is too high or too low for efficient catalytic turnover, rendering the enzyme inactive. libretexts.org This demonstrates the remarkable ability of the protein matrix to manipulate the fundamental electrochemical properties of a metal ion to suit a specific biological function. acs.org

Table 3: Comparison of Properties for E. coli MnSOD and FeSOD

Property MnSOD FeSOD Reference
Metal Cofactor Manganese (Mn) Iron (Fe) nih.gov
Primary Structure High homology High homology nih.govyu.edu
Active Site Geometry Nearly identical Nearly identical nih.govmdpi.com
Physiological Role More effective in preventing DNA damage More effective in protecting cytoplasmic enzymes nih.govyu.edu
Redox Potential Tuned for Mn³⁺/Mn²⁺ cycling Tuned for Fe³⁺/Fe²⁺ cycling acs.orglibretexts.org

High-Valent Metal-Oxo Species in Biological and Abiological Oxidations

High-valent metal-oxo species are crucial intermediates in a variety of biological and synthetic oxidation reactions. nsf.gov These reactive species, characterized by a metal-oxygen multiple bond, are implicated as the active oxidants in important chemical transformations such as alkane hydroxylation and olefin epoxidation. nsf.gov Nature predominantly utilizes iron and manganese for these processes due to their abundance, suitable oxygen-binding properties, and versatile redox chemistry. nsf.gov The study of these biological systems has spurred the development of synthetic models to understand and replicate their oxidative capabilities. nsf.govnih.gov

Metalloenzymes activate molecular oxygen (O₂) using earth-abundant metals to perform a range of oxidation reactions. nih.govnih.govacs.org Metal-oxo species are proposed as the key reactive intermediates in these enzymatic catalytic cycles. nih.govnih.gov In recent years, numerous biomimetic metal-oxo complexes have been synthesized using either O₂ or artificial oxidants with iron and manganese centers supported by heme or non-heme ligands. nih.govnih.gov Detailed spectroscopic and theoretical studies of these model complexes have provided valuable insights into how the electronic and steric properties of the metal center control the reactivity of the metal-oxygen intermediates. nih.gov

Manganese(V)-Oxo Porphyrin Complexes and Reactivity

Synthetic manganese(V)-oxo porphyrin complexes serve as important models for understanding the reactive intermediates in manganese-containing enzymes. The reactions of manganese(III) porphyrin complexes with terminal oxidants like m-chloroperbenzoic acid, iodosylarenes, and hydrogen peroxide can produce high-valent manganese(V)-oxo porphyrins in the presence of a base at room temperature. nih.govresearchgate.net These species have been extensively characterized using various spectroscopic techniques, including UV-vis, EPR, NMR, resonance Raman, and X-ray absorption spectroscopy. nih.govresearchgate.net

The resulting manganese(V)-oxo porphyrins are typically diamagnetic low-spin (S=0) species. nih.govresearchgate.net Spectroscopic data indicate the presence of a double bond between the manganese(V) ion and the oxygen atom, although the Mn-O bond is longer and weaker than in non-porphyrin manganese(V)-oxo complexes, which may be due to the presence of a trans axial ligand. nih.govresearchgate.net

The stability and reactivity of these complexes are influenced by several factors. The presence of a base is crucial for the stability of the [(Porp)Mn(V)=O]⁺ species at room temperature. nih.govacs.org In the absence of a base, the manganese(IV)-oxo species, (Porp)Mn(IV)=O, is generated instead. nih.govresearchgate.netacs.org The electronic nature of the porphyrin ligand also plays a significant role; complexes with electron-deficient porphyrins are more stable than those with electron-rich porphyrins. nih.govresearchgate.netacs.org

Reactivity studies have shown that manganese(V)-oxo porphyrins can oxygenate substrates like triphenylphosphine (B44618) (PPh₃) and thioanisoles. nih.govacs.org However, their oxidizing power in the presence of a base is relatively low, as they are not capable of oxygenating olefins and alkanes at room temperature on their own. nih.govresearchgate.netacs.org Interestingly, when these manganese(V)-oxo complexes are combined with iodosylbenzene, they can catalytically epoxidize olefins and hydroxylate alkanes with high product yields. nih.govresearchgate.net

Table 1: Stability of Manganese(V)-Oxo Porphyrin Complexes

Complex Ligand Type Stability Condition Decay Rate Constant (s⁻¹) at 35°C
[(Porp)Mn(V)=O]⁺ Standard Porphyrin In the presence of base 4.6(4) x 10⁻⁴
[(Porp)Mn(V)=O]⁺ Electron-deficient Porphyrin In the presence of base More stable
[(Porp)Mn(V)=O]⁺ Electron-rich Porphyrin In the presence of base Less stable
(Porp)Mn(IV)=O Standard Porphyrin In the absence of base Generated instead of Mn(V)

Iron(IV)-Oxo Complexes and Their Role in Catalysis

High-valent iron(IV)-oxo species are key reactive intermediates in the catalytic cycles of many heme and non-heme iron enzymes that activate dioxygen. scilit.comresearchgate.net The study of synthetic iron(IV)-oxo complexes has significantly advanced our understanding of these enzymatic reactions. researchgate.net These biomimetic complexes have been pivotal in elucidating the mechanisms of oxygenation reactions. researchgate.net

In non-heme iron enzymes, iron(IV)-oxo intermediates have been identified as the active oxidizing species. acs.org For example, Taurine α-KG dioxygenase (TauD) was the first mononuclear non-heme iron enzyme in which an oxoiron(IV) intermediate was observed and characterized. acs.org This intermediate is a high-spin (S=2) Fe(IV) species. acs.org In contrast, many synthetic non-heme iron(IV)-oxo model complexes possess a triplet (S=1) ground state. nih.gov This difference in spin states has led to the proposal of a "two-state reactivity" model, where the triplet ground state complex crosses to a more reactive quintet (S=2) excited state to perform oxidation reactions. nih.gov

The first synthesis of a high-valent oxoiron porphyrin complex, a model for the active intermediate in cytochrome P450 enzymes, was achieved by oxidizing an iron(III) porphyrin with meta-chloroperbenzoic acid at low temperatures. nih.govacs.org This species was characterized as an iron(IV)-oxo porphyrin π-cation radical. nih.govacs.org

The reactivity of iron(IV)-oxo complexes is influenced by their coordination environment. For instance, the photocatalytic generation of [Fe(IV)(O)(MePy₂tacn)]²⁺ from its iron(II) precursor has been demonstrated. acs.org The oxygen atom transferability of this low-spin (S=1) iron(IV)-oxo complex is enhanced upon irradiation in the presence of a photosensitizer. acs.org Furthermore, the generation of a new non-heme iron(IV)-oxo complex, [Fe(IV)(O)(BQEN)]²⁺, has shown high reactivity in the oxidation of alkanes and alcohols via a hydrogen-atom abstraction mechanism. nih.gov Evidence also suggests the involvement of a more reactive iron(V)-oxo species in some catalytic oxidations. nih.gov

Table 2: Properties of Key Iron-Oxo Species

Species Enzyme/Model System Oxidation State Spin State Role/Reaction
Iron(IV)-oxo porphyrin π-cation radical Cytochrome P450s (biological) Fe(IV) Quartet (S=3/2) Oxidizes organic substrates
[(TMP⁺•)Fe(IV)(O)Cl] Synthetic Heme Model Fe(IV) Quartet (S=3/2) Model for Cytochrome P450 intermediate
TauD-J Taurine α-KG dioxygenase (non-heme) Fe(IV) Quintet (S=2) Active oxidizing species
Synthetic non-heme iron(IV)-oxo complexes Synthetic Non-Heme Models Fe(IV) Triplet (S=1) Competent oxidants, often less powerful than S=2 counterparts
Fe(V)(O)(OH) Proposed in Rieske dioxygenase Fe(V) - Proposed for aryl C-H hydroxylation, epoxidation, cis-dihydroxylation

Oxygen Evolution Complex Mimicry

The oxygen-evolving complex (OEC) of photosystem II (PSII) is a biological catalyst responsible for the oxidation of water to molecular oxygen. ucdavis.edufrontiersin.org This complex is a Mn₄CaO₅ cluster. frontiersin.orgnih.gov The remarkable efficiency of the OEC has inspired significant efforts to develop synthetic mimics that can replicate its function, with the goal of creating artificial photosynthetic systems for solar fuel production. frontiersin.orgnih.gov

A major challenge in creating functional mimics of the OEC is the lability of manganese complexes. nih.gov Despite this, progress has been made in synthesizing manganese-based catalysts for water oxidation. nih.gov One notable example is the development of a cubane-like L₆Mn₄O₄ complex that can release one equivalent of O₂ from each tetramanganese cluster. nih.gov

Recent breakthroughs have led to the synthesis of artificial Mn₄CaO₄-clusters that closely mimic both the geometric and electronic structure, as well as the redox properties of the native OEC. nih.govresearchgate.net These synthetic clusters provide a well-defined molecular platform to study the structure-function relationship of the OEC. nih.govresearchgate.net For instance, a synthetic Mn(IV)₄O₄ cuboidal complex has been shown to have a ground state and magnetic parameters that mimic the S₃-state of the OEC, which is the last observable intermediate before O-O bond formation. ucdavis.edu The artificial Mn₄CaO₄-cluster is the closest mimic of the OEC to date, resembling its structure, redox potential, and catalytic function. frontiersin.orgnih.gov

Role in Biological Redox Processes and Oxidative Stress Response

Manganese plays a critical role in cellular protection against oxidative stress. nih.govnih.gov It functions as a cofactor for manganese superoxide dismutase (MnSOD) and can also form non-proteinaceous antioxidant complexes. nih.govnih.gov These manganese-based systems help to combat oxidative damage from reactive oxygen species (ROS) such as superoxide (O₂⁻). nih.gov A key advantage of manganese as an antioxidant is its lower propensity to engage in Fenton chemistry compared to iron, which can generate highly reactive hydroxyl radicals. nih.gov

The antioxidant properties of manganese can, however, be compromised by the presence of iron. nih.gov Cellular iron can compete with manganese for binding to MnSOD, and through Fenton chemistry, iron can counteract the protective effects of non-proteinaceous manganese antioxidants. nih.gov Therefore, cells have developed mechanisms to manage the interplay between these two metals to maximize the antioxidant efficacy of manganese. nih.gov

Manganese-containing enzymes, such as manganese catalase (MnCAT), are involved in detoxifying ROS. MnCAT, which contains a dinuclear manganese core, decomposes hydrogen peroxide into water and oxygen. conicet.gov.ar The study of synthetic dimanganese complexes as functional mimics of MnCAT has provided valuable insights into the catalytic mechanism of H₂O₂ disproportionation. conicet.gov.ar These studies help to delineate the functional roles of different structural motifs in the enzyme's active site. conicet.gov.ar

Non-proteinaceous manganese complexes have also been shown to protect a variety of organisms from oxidative stress, serving as a backup for SOD enzymes. nih.gov The accumulation of high levels of manganese in organisms like the nematode Caenorhabditis elegans can mitigate oxidative stress and extend lifespan, highlighting the importance of non-SOD manganese complexes in oxidative stress resistance in higher organisms as well. nih.gov

Conclusion and Future Directions in Manganese Diiron Oxide Research

Interrelationships Between Synthesis Methods and Resultant Properties

The functional properties of Manganese Diiron Oxide are intrinsically linked to the method of its synthesis. The choice of synthetic route dictates crucial physical and chemical characteristics such as particle size, crystallinity, surface area, and magnetic behavior. A variety of methods have been developed, each offering distinct advantages and control over the final product's properties.

Common synthesis techniques include co-precipitation, thermal decomposition, hydrothermal synthesis, and green synthesis. The co-precipitation method, valued for its simplicity and scalability, involves the simultaneous precipitation of manganese and iron salts from a solution. nih.gov This technique allows for the synthesis of nanoparticles where the inclusion of manganese can significantly enhance the specific surface area and pore volume, which is crucial for applications in adsorption and catalysis. nih.govresearchgate.net For instance, studies have shown that incorporating manganese into iron oxide nanostructures via co-precipitation can increase the specific surface area threefold and the pore volume tenfold. nih.govresearchgate.net

Thermal decomposition of organometallic precursors, such as metal oleates or acetylacetonates, in high-boiling point solvents offers precise control over nanoparticle size, shape, and uniformity. researchgate.netyoutube.com This "one-pot" synthesis is highly effective for producing monodisperse nanoparticles with controlled chemical composition and morphology, including complex structures like core-shell particles. researchgate.netyoutube.com Green synthesis approaches, utilizing plant extracts like Asparagus officinalis as reducing and stabilizing agents, present an eco-friendly alternative. researchgate.net These methods have been successful in producing manganese-doped superparamagnetic iron oxide nanoparticles, where an increase in manganese concentration leads to a gradual increase in particle size. researchgate.net

The table below summarizes the relationship between selected synthesis methods and the resulting properties of this compound nanoparticles.

Synthesis MethodKey ParametersResultant PropertiesPrimary Application Area
Co-precipitation pH, Temperature, Fe:Mn ratioHigh surface area, increased porosity, superparamagnetic behavior. nih.govEnvironmental Remediation (Heavy Metal Removal) nih.govnih.gov
Thermal Decomposition Precursor type, Solvent, StabilizerUniform size and shape, high crystallinity, core-shell structures possible. researchgate.netyoutube.comBiomedical (MRI), Magnetic Applications researchgate.net
Hydrothermal Temperature, Pressure, Reaction timeHigh purity, controlled morphology (nanobelts, flower-like structures). researchgate.netEnergy Storage (Batteries) researchgate.net
Green Synthesis Plant extract type, ConcentrationBiocompatible, superparamagnetic, variable particle size with dopant concentration. researchgate.netEnvironmental Remediation, Biomedical researchgate.net

Advancements in Characterization and Computational Approaches for this compound

A deep understanding of this compound's structure-property relationships is enabled by a suite of advanced characterization techniques. These methods provide critical insights from the atomic to the macroscopic level.

Advanced Characterization:

Microscopy and Diffraction: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and structure of the nanoparticles. nih.govnih.gov X-ray Diffraction (XRD) is essential for confirming the crystalline structure and phase purity of the synthesized materials. nih.govresearchgate.netnih.gov

Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and the valence states of manganese and iron on the material's surface. nih.gov Raman and Fourier-Transform Infrared (FTIR) spectroscopy are employed to study the molecular vibrations and confirm the presence of specific chemical bonds and functional groups, particularly capping agents from green synthesis. nih.govresearchgate.netresearchgate.net

Magnetic and Surface Analysis: A Vibrating Sample Magnetometer (VSM) is used to measure magnetic properties like saturation magnetization and coercivity, confirming superparamagnetic behavior. nih.govresearchgate.net Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area and pore size distribution, which are critical for applications in catalysis and adsorption. nih.govresearchgate.net

Computational Approaches: Computational modeling is becoming an indispensable tool for augmenting experimental findings. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, magnetic properties, and surface reactivity of this compound. nih.gov These computational studies can elucidate reaction mechanisms at the molecular level, such as the binding of heavy metal ions to the nanoparticle surface or the catalytic processes in energy storage applications. nih.gov By combining spectroscopic data with computational models, researchers can build and validate hypothetical active-site models to understand the chemical events governing the material's function. nih.gov This synergy accelerates the rational design of new this compound materials with tailored properties for specific applications.

Emerging Applications and Multidisciplinary Research Areas

The versatile properties of this compound have led to its exploration in a variety of high-impact, multidisciplinary fields. Research is increasingly focused on harnessing its unique characteristics for novel technological and biomedical solutions.

Biomedical Nanotechnology: Manganese-based nanoparticles are gaining significant attention as alternatives to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). nih.govwesternsydney.edu.au Their strong T1 relaxivity can enhance image contrast, allowing for earlier and more accurate disease diagnosis. nih.govsemanticscholar.org The integration of therapeutic agents onto these magnetic nanoparticles opens up the field of "theranostics," where a single agent can be used for both diagnosis and targeted drug delivery. westernsydney.edu.au

Environmental Remediation: The high surface area and specific chemical affinity of this compound nanoparticles make them excellent adsorbents for removing heavy metal pollutants from water. nih.gov They have demonstrated high efficiency in removing ions such as lead (Pb(II)) and nickel (Ni(II)) from aqueous solutions. nih.govresearchgate.net Their magnetic nature also simplifies their removal from water after the treatment process. researchgate.net

Energy Storage: In the search for next-generation energy solutions, manganese-based oxides are being investigated as promising cathode materials for aqueous zinc-ion batteries (ZIBs). researchgate.net Their high theoretical capacity, low cost, and environmental friendliness are significant advantages. Doping iron into the manganese oxide structure can enhance electronic conductivity and improve reaction kinetics, addressing some of the stability challenges in these battery systems. researchgate.net

Catalysis: The redox properties of manganese and iron make these mixed oxides effective catalysts for various chemical reactions. Their applications range from their use as fuel additives to roles in advanced oxidation processes for environmental purification. scientificarchives.com

The table below highlights key emerging applications and the material properties that enable them.

Application AreaRelevant Property of this compoundResearch Focus
MRI Contrast Agent High T1 relaxivity, superparamagnetism. nih.govsemanticscholar.orgDeveloping safer, more effective alternatives to Gd-based agents. westernsydney.edu.aunih.gov
Heavy Metal Adsorption High specific surface area, surface functional groups. nih.govnih.govRemoval of Pb(II), Ni(II), and other pollutants from wastewater. researchgate.netresearchgate.net
Aqueous Batteries High theoretical capacity, favorable redox potential. researchgate.netImproving cycling stability and rate capability of zinc-ion batteries. researchgate.net
Theranostics Magnetic targeting, biocompatible surface, diagnostic capability. westernsydney.edu.auCombining diagnostic imaging with targeted drug delivery in a single platform. westernsydney.edu.au

Unaddressed Challenges and Opportunities for Future Research and Development of this compound

Despite significant progress, several challenges remain that present exciting opportunities for future research and development in the field of this compound.

Unaddressed Challenges:

Synthesis and Scalability: Achieving large-scale production of nanoparticles with consistent, uniform size, morphology, and composition remains a significant hurdle. youtube.com Many lab-scale synthesis methods are difficult to translate to industrial production economically.

Structural Stability: For applications in energy storage, the dissolution of manganese and structural degradation during electrochemical cycling are major bottlenecks that limit the long-term stability and performance of batteries. researchgate.net

Biocompatibility and Long-Term Fate: For biomedical applications, a thorough understanding of the long-term biocompatibility, potential toxicity, and in vivo degradation and clearance pathways of these nanoparticles is crucial for clinical translation. westernsydney.edu.au

Mechanism of Action: In areas like catalysis and environmental remediation, the precise, atom-level mechanisms of interaction between the nanoparticle surface and target molecules are often not fully understood, hindering rational design and optimization. nih.gov

Opportunities for Future Research:

Advanced Synthesis Control: There is a need to develop novel, scalable synthesis strategies that offer precise control over particle architecture, such as creating multifunctional core-shell or hollow structures with tailored properties.

Surface Engineering: Functionalizing the nanoparticle surface with specific polymers or biomolecules can enhance stability, improve biocompatibility, and introduce targeted functionalities for applications in medicine and sensing. westernsydney.edu.au

Hybrid Materials: Creating composites of this compound with other materials, such as graphene or conductive polymers, could overcome limitations like poor conductivity in battery applications or enhance catalytic activity. researchgate.net

Predictive Modeling: Expanding the use of advanced computational modeling will enable the in silico design of new this compound compositions and structures, predicting their properties before undertaking complex and costly experimental synthesis. nih.gov This approach can accelerate the discovery of materials optimized for specific, high-performance applications.

By addressing these challenges and capitalizing on these opportunities, the scientific community can unlock the full potential of this compound, paving the way for its integration into next-generation technologies across medicine, environmental science, and energy.

Q & A

Basic Research Questions

Q. What synthesis methods are commonly used to prepare manganese diiron oxide (Mn-Fe oxides), and how do they influence material properties?

  • Methodological Answer : Mn-Fe oxides are typically synthesized via coprecipitation, sol-gel, or solid-state reactions. For environmental catalysis, coprecipitation of Mn²⁺ and Fe³⁺ precursors at controlled pH (e.g., 8–10) yields mixed oxides with high surface area and redox activity . Post-synthetic calcination (300–800°C) adjusts crystallinity and phase composition (e.g., spinel vs. amorphous structures). Variations in precursor ratios (Mn:Fe) and thermal treatment significantly impact oxygen carrier capacity and catalytic performance .

Q. What characterization techniques are critical for analyzing Mn-Fe oxide structure and composition?

  • Methodological Answer : Key techniques include:

  • XRD : Identifies crystalline phases (e.g., Mn₃O₄, Fe₂O₃, or spinel MnFe₂O₄) and quantifies phase purity .
  • XPS : Determines surface oxidation states (e.g., Mn³⁺/Mn⁴⁺, Fe²⁺/Fe³⁺) and oxygen vacancy density .
  • SEM/TEM : Evaluates morphology (e.g., nanosheets, porous aggregates) and particle size distribution .
  • BET Surface Area Analysis : Correlates porosity with catalytic activity in redox reactions .

Q. How can researchers determine the empirical formula of Mn-Fe oxides experimentally?

  • Methodological Answer : Use gravimetric analysis or redox titrations. For example, reduce Mn-Fe oxides with HCl, then quantify Fe²⁺/Mn²⁺ via titration with KMnO₄ (for Fe) or ICP-OES for both metals . Ensure error analysis accounts for incomplete reduction or side reactions (e.g., oxygen interference) .

Advanced Research Questions

Q. How do dopants (e.g., Cu, Co) or defects enhance the catalytic activity of Mn-Fe oxides in CO oxidation or NOx reduction?

  • Methodological Answer : Doping introduces electronic and structural modifications. For example, Cu-doped Mn-Fe oxides show higher NO conversion due to improved redox cycling between Cu⁺/Cu²⁺ and Mn³⁺/Mn⁴⁺. Use in situ DRIFTS to identify intermediate species (e.g., nitrate or carbonyl groups) during catalysis . Optimize dopant concentration (5–10 wt%) to avoid phase segregation .

Q. What mechanisms explain conflicting data on oxygen storage capacity (OSC) in Mn-Fe oxides under varying temperatures?

  • Methodological Answer : Discrepancies arise from differences in synthesis routes (e.g., natural ore vs. lab-grade precursors) and testing conditions (e.g., TGA under N₂ vs. O₂). For accurate OSC comparison:

  • Standardize redox cycling protocols (temperature ramps, gas flow rates).
  • Use isotopic labeling (¹⁸O₂) to distinguish lattice oxygen vs. surface oxygen contributions .

Q. How can computational modeling (DFT, MD) guide the design of Mn-Fe oxide catalysts for specific environmental applications?

  • Methodological Answer :

  • DFT : Predicts adsorption energies of reactants (e.g., CO, NO) on Mn/Fe active sites and identifies rate-limiting steps .
  • Kinetic Monte Carlo (KMC) : Simulates surface reaction dynamics under realistic pressure/temperature conditions . Validate models with operando spectroscopy (e.g., Raman or XAFS) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported catalytic performance of Mn-Fe oxides across studies?

  • Methodological Answer :

  • Control Variables : Compare studies with identical synthesis parameters (pH, calcination temperature) and testing setups (gas hourly space velocity, reactor type) .
  • Surface Sensitivity : Account for surface poisoning (e.g., sulfate or carbonate accumulation) using XPS or TPD .
  • Meta-Analysis : Apply bibliometric tools (e.g., WoS CC databases) to identify trends in catalytic activity linked to material properties .

Q. What strategies mitigate phase instability in Mn-Fe oxides during long-term catalytic cycles?

  • Methodological Answer :

  • Stabilization : Incorporate Al³⁺ or Si⁴⁺ as structural stabilizers to inhibit phase transitions (e.g., Mn₂O₃ → Mn₃O₄) .
  • Operando Characterization : Use synchrotron XRD or XAS to monitor real-time structural changes during redox cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.